molecular formula C15H21NO4 B558483 Boc-N-Me-D-Phe-OH CAS No. 85466-66-6

Boc-N-Me-D-Phe-OH

Cat. No.: B558483
CAS No.: 85466-66-6
M. Wt: 279,34 g/mole
InChI Key: AJGJINVEYVTDNH-GFCCVEGCSA-N
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Description

Boc-N-Me-D-Phe-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279,34 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGJINVEYVTDNH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-Me-D-Phe-OH: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-[--INVALID-LINK--amino]-3-phenylpropanoic acid, commonly known as Boc-N-Me-D-Phe-OH, is a protected, non-natural amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids into peptide chains is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification can lead to improved metabolic stability, increased membrane permeability, and controlled conformational flexibility, thereby influencing the biological activity and pharmacokinetic profile of the resulting peptide. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.

Chemical Properties and Structure

This compound is a white to off-white solid. The molecule consists of a D-phenylalanine backbone where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and also bears a methyl group. This N-methylation prevents the formation of a hydrogen bond at this position, which has significant implications for the conformational properties of peptides containing this residue.

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name (2R)-2-[--INVALID-LINK--amino]-3-phenylpropanoic acid[1]
CAS Number 85466-66-6[1]
Molecular Formula C₁₅H₂₁NO₄[1][2]
Molecular Weight 279.33 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 85.0 to 89.0 °CTCI
Solubility Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), Methanol[4][5]
pKa Not experimentally determined; predicted to be similar to other N-protected amino acids.
Spectroscopic Data

While detailed spectra are proprietary to suppliers, typical spectroscopic features are as follows:

  • ¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.7-2.9 ppm), the α-proton, the β-protons of the phenylalanine side chain, and the aromatic protons of the phenyl group. Due to hindered rotation around the amide bond, some signals may appear as two sets of peaks (rotamers).

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, the N-methyl carbon, the α- and β-carbons of the amino acid backbone, and the carbons of the phenyl ring.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the urethane and carboxylic acid groups (typically in the range of 1680-1750 cm⁻¹), C-H stretching of the aliphatic and aromatic groups, and N-C stretching. The absence of an N-H stretching band (around 3300-3500 cm⁻¹) is a key feature due to N-methylation.[6][7]

Chemical Structure

Boc-N-Me-D-Phe-OH_Structure Chemical Structure of this compound cluster_boc Boc group cluster_phe N-methyl-D-phenylalanine C1 C O1 O C1->O1 O2 O C1->O2 N1 N C1->N1 C11 C O2->C11 C2 N1->C2 C15 CH₃ N1->C15 C3 C2->C3 C10 C C2->C10 C4 C3->C4 C5 Cδ1 C4->C5 C6 Cε1 C5->C6 C7 C6->C7 C8 Cε2 C7->C8 C9 Cδ2 C8->C9 C9->C4 O3 O C10->O3 O4 OH C10->O4 C12 CH₃ C11->C12 C13 CH₃ C11->C13 C14 CH₃ C11->C14

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-Boc-N-methyl-amino acids involves a two-step process starting from the corresponding amino acid. The following is a generalized protocol adapted from established procedures.[4][8][9]

Step 1: N-Methylation of D-Phenylalanine

This step is often achieved through reductive amination or other methylation procedures. A detailed, specific protocol for the exclusive N-methylation of D-phenylalanine is required for the synthesis of the pure enantiomer.

Step 2: Boc Protection of N-Methyl-D-Phenylalanine

SynthesisWorkflow A 1. Dissolve N-Methyl-D-Phenylalanine in a suitable solvent (e.g., 1:1 Dioxane/Water). B 2. Add Triethylamine (TEA) to basify the solution. A->B C 3. Add Di-tert-butyl dicarbonate (Boc)₂O dropwise at 0°C. B->C D 4. Stir the reaction mixture at room temperature for several hours. C->D E 5. Monitor reaction completion by TLC. D->E F 6. Perform aqueous workup: Acidify the solution and extract with an organic solvent (e.g., Ethyl Acetate). E->F G 7. Dry the organic layer over anhydrous Na₂SO₄. F->G H 8. Evaporate the solvent under reduced pressure to obtain the crude product. G->H I 9. Purify the crude product by recrystallization or column chromatography. H->I

Caption: General workflow for Boc protection.

Detailed Protocol for Boc Protection:

  • Dissolution: Dissolve N-methyl-D-phenylalanine (1 equivalent) in a mixture of dioxane and water (1:1 v/v).

  • Basification: Add triethylamine (2.5 equivalents) to the solution and stir.

  • Boc-Anhydride Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or ether to remove unreacted (Boc)₂O and other nonpolar impurities.

    • Acidify the aqueous layer to a pH of 2-3 with a cold 1M HCl or KHSO₄ solution.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude this compound, which may be an oil or a solid.

Purification

If the crude product is an oil or contains impurities, it can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent in which the compound is soluble (e.g., ethyl acetate, diethyl ether).

  • Crystallization: Slowly add a "poor" solvent in which the compound is less soluble (e.g., hexane, petroleum ether) until the solution becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

PurificationWorkflow cluster_main Purification of this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolve Dissolve in minimal hot 'good' solvent Crude->Dissolve Prepare Prepare silica gel column Crude->Prepare AddSolvent Add 'poor' solvent until cloudy Dissolve->AddSolvent Cool Cool to induce crystallization AddSolvent->Cool Filter Filter and wash crystals Cool->Filter Dry Dry under vacuum Filter->Dry Pure Pure Dry->Pure Pure Crystalline Product Load Load crude product Prepare->Load Elute Elute with a suitable solvent system (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect fractions and monitor by TLC Elute->Collect Combine Combine pure fractions and evaporate solvent Collect->Combine Combine->Pure Pure Product

Caption: Purification workflow for this compound.

Role in Drug Development and Signaling Pathways

This compound is not known to have a direct role in biological signaling pathways. Instead, its significance lies in its use as a building block for the synthesis of peptidomimetics with modified properties. The incorporation of N-methylated amino acids into a peptide sequence can have profound effects on its structure and function.[10][11][12]

Impact of N-Methylation on Peptide Properties

N_Methylation_Effects cluster_outcomes Potential Outcomes for the Modified Peptide N_Me Incorporation of This compound Prop1 Increased Metabolic Stability (Resistance to Proteases) N_Me->Prop1 Prop2 Enhanced Membrane Permeability (Improved Bioavailability) N_Me->Prop2 Prop3 Conformational Constraint (Favors specific secondary structures) N_Me->Prop3 Prop4 Altered Receptor Binding Affinity and Selectivity N_Me->Prop4 Outcome1 Improved Pharmacokinetic Profile Prop1->Outcome1 Prop2->Outcome1 Outcome2 Modulated Biological Activity Prop3->Outcome2 Prop4->Outcome2

Caption: Influence of N-methylation on peptide properties.

  • Increased Metabolic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thus increasing the in vivo half-life of the peptide drug.[10]

  • Enhanced Membrane Permeability: N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can decrease its polarity and improve its ability to cross cell membranes. This can lead to improved oral bioavailability.[13]

  • Conformational Control: The steric bulk of the N-methyl group can restrict the conformational freedom of the peptide backbone, favoring certain secondary structures such as β-turns. This can lock the peptide into its bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[14]

  • Modulation of Receptor Binding: By altering the conformation and hydrogen bonding capacity of the peptide, N-methylation can influence how it interacts with its biological target. This can lead to either increased or decreased binding affinity, and can also affect selectivity for different receptor subtypes.

Conclusion

This compound is a valuable synthetic tool for the development of novel peptide therapeutics. Its unique structural features, particularly the N-methyl group, offer a strategic approach to overcoming some of the inherent limitations of natural peptides as drugs. A thorough understanding of its chemical properties and the effects of its incorporation into peptide structures is essential for its effective application in drug discovery and development.

References

An In-depth Technical Guide to Boc-N-Me-D-Phe-OH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on N-α-(tert-Butoxycarbonyl)-N-α-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH), a crucial amino acid derivative for the synthesis of modified peptides with enhanced therapeutic properties. This document outlines its physicochemical characteristics, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its strategic role in modern drug discovery.

Core Compound Data

This compound is a synthetic derivative of the amino acid D-phenylalanine. The presence of the N-methyl group provides steric hindrance that can protect the peptide backbone from enzymatic degradation, while the tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amine, making it a valuable building block in Boc-chemistry-based solid-phase peptide synthesis.

IdentifierValueReference
IUPAC Name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid[1]
CAS Number 85466-66-6[1]
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1][2]
Appearance White to off-white solid

Role in Peptide Modification and Drug Design

The incorporation of this compound into a peptide sequence is a strategic decision to enhance its drug-like properties. The N-methylation and the D-configuration of the amino acid offer significant advantages over its natural L-amino acid counterpart.

G cluster_mods Structural Modifications cluster_props Enhanced Peptide Properties cluster_outcomes Therapeutic Outcomes This compound This compound N-Methylation N-Methylation This compound->N-Methylation D-Configuration D-Configuration This compound->D-Configuration Proteolytic_Resistance Increased Proteolytic Resistance N-Methylation->Proteolytic_Resistance Provides steric shield Conformational_Constraint Altered Conformational Flexibility N-Methylation->Conformational_Constraint Restricts backbone rotation D-Configuration->Proteolytic_Resistance Unrecognized by proteases Half_Life Improved In Vivo Half-Life Proteolytic_Resistance->Half_Life Bioavailability Enhanced Oral Bioavailability Proteolytic_Resistance->Bioavailability Receptor_Binding Modified Receptor Binding Affinity/Selectivity Conformational_Constraint->Receptor_Binding Potency Optimized Potency and Efficacy Receptor_Binding->Potency

Fig 1. Logical workflow of peptide property enhancement.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, step-by-step protocol for the manual incorporation of this compound into a peptide chain using the Boc-SPPS methodology. This process involves a cyclical series of deprotection, neutralization, and coupling steps.[3]

3.1. Materials and Reagents

  • Resin: Merrifield resin for peptide acids or MBHA/BHA resin for peptide amides.

  • Amino Acids: N-α-Boc protected amino acids, including this compound.

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DMF or DCM.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA).

  • Final Cleavage Reagent: Hydrogen Fluoride (HF) or a low-HF "cocktail" such as Reagent K (TFA/water/phenol/thioanisole/EDT).

3.2. SPPS Workflow

The synthesis is a cyclical process performed on a solid support resin.

SPPS_Workflow cluster_prep 1. Preparation cluster_cycle 2. Elongation Cycle (Repeat n-1 times) cluster_final 3. Finalization start Resin_Swelling Resin Swelling (DCM, 30-60 min) start->Resin_Swelling end First_AA_Coupling Couple First Boc-AA-OH to Resin Resin_Swelling->First_AA_Coupling Deprotection Boc Deprotection (50% TFA in DCM, 20-30 min) First_AA_Coupling->Deprotection Neutralization Neutralization (10% DIEA in DMF/DCM) Deprotection->Neutralization Coupling Couple Next Boc-AA-OH (e.g., this compound) + HBTU/HOBt/DIEA Neutralization->Coupling Wash Wash Resin (DMF and DCM) Coupling->Wash Wash->Deprotection Next cycle Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or Reagent K) Final_Deprotection->Cleavage Purification Precipitate, Dry, and Purify Peptide (RP-HPLC) Cleavage->Purification Purification->end

Fig 2. General workflow for Boc solid-phase peptide synthesis.

3.3. Detailed Step-by-Step Procedure

Step 1: Resin Preparation and Swelling

  • Place the desired quantity of resin in a reaction vessel.

  • Add DCM to completely cover the resin.

  • Allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the solvent by filtration.

Step 2: Nα-Boc Deprotection

  • Add a solution of 50% TFA in DCM to the swollen peptide-resin.[3]

  • Agitate the mixture for 5 minutes for a pre-wash, then drain.[3]

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 15-25 minutes to ensure complete removal of the Boc group.[3]

  • Drain the TFA solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.[3]

Step 3: Neutralization

  • The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized before coupling.

  • Add a solution of 10% DIEA in DCM or DMF to the resin and agitate for 5-10 minutes.

  • Repeat the neutralization step.

  • Drain the solution and wash the resin thoroughly with DCM and/or DMF to remove excess base.[3]

Step 4: Amino Acid Coupling

  • In a separate vessel, pre-activate the next amino acid by dissolving 2-4 equivalents of the N-α-Boc protected amino acid (e.g., this compound) and a coupling agent like HBTU/HOBt in DMF.[3]

  • Add this activated solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[3]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.

Step 5: Cycle Repetition Repeat steps 2 through 4 for each subsequent amino acid in the desired peptide sequence.

Step 6: Final Cleavage and Deprotection

  • After the final coupling and deprotection cycle, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

  • This is typically achieved using a strong acid like liquid hydrogen fluoride (HF) or a cleavage cocktail (e.g., Reagent K) for peptides with sensitive residues.[3][4]

  • The crude peptide is then precipitated and washed with cold diethyl ether.

  • The final product is dried under a vacuum and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-N-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-N-methyl-D-phenylalanine (Boc-N-methyl-D-phenylalanine), a crucial building block in peptide synthesis and drug discovery. This document details experimental protocols, presents key analytical data in a structured format, and illustrates the synthetic pathways.

Introduction

Boc-N-methyl-D-phenylalanine is a protected amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The incorporation of an N-methyl group can enhance the metabolic stability and conformational rigidity of peptides, making them more attractive as therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group allows for the controlled and sequential addition of this modified amino acid during solid-phase peptide synthesis (SPPS). This guide outlines the primary methods for its preparation and the analytical techniques for its characterization.

Synthesis of Boc-N-methyl-D-phenylalanine

There are two primary synthetic routes to obtain Boc-N-methyl-D-phenylalanine:

  • Route 1: N-methylation of commercially available Boc-D-phenylalanine.

  • Route 2: Boc protection of N-methyl-D-phenylalanine.

Below are detailed experimental protocols for both methodologies.

Experimental Protocol: N-methylation of Boc-D-phenylalanine

This procedure involves the deprotonation of the amine and carboxylic acid of Boc-D-phenylalanine followed by methylation.

Materials:

  • Boc-D-phenylalanine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Ice bath

  • Argon or Nitrogen source

Procedure:

  • Preparation: Dry a round-bottom flask with a stir bar in an oven and cool under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: To the flask, add Boc-D-phenylalanine (1 equivalent) and dissolve it in anhydrous THF.

  • Addition of Reagents: Cool the solution in an ice bath. Add iodomethane (a slight excess, ~1.1 equivalents) to the solution.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, ~2.2 equivalents) portion-wise to the cooled solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow to control the reaction rate.

  • Reaction: After the addition of NaH is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add isopropyl alcohol dropwise to quench the excess NaH until bubbling ceases. Then, carefully add deionized water.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Boc Protection of N-methyl-D-phenylalanine

This method involves the direct protection of the secondary amine of N-methyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).[1]

Materials:

  • N-methyl-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Nitrogen source

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-D-phenylalanine (1 equivalent) in dimethylformamide.[1]

  • Addition of Base: Add triethylamine (approximately 3.6 equivalents) to the solution.[1]

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (approximately 2.2 equivalents) to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere for 18 hours at room temperature.[1]

  • Work-up: Filter the reaction mixture.

  • Concentration: Remove the solvent in vacuo to obtain the product. The result is often a pale yellow oil which may still contain some DMF.[1]

Characterization Data

The successful synthesis of Boc-N-methyl-D-phenylalanine is confirmed through various analytical techniques. The following tables summarize the key characterization data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₅H₂₁NO₄[2]
Molecular Weight 279.33 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 85-87 °C (for Boc-L-phenylalanine)[4][5]

Note: The melting point is for the closely related Boc-L-phenylalanine as specific data for the N-methyl-D-enantiomer is not consistently reported.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3m5HAromatic (Phenyl)
~4.5m1Hα-CH
~3.1m2Hβ-CH₂
~2.8s3HN-CH₃
~1.4s9HBoc (tert-butyl)

Note: These are approximate chemical shifts based on data for similar compounds like Boc-N-methyl-L-phenylalanine methyl ester and may vary depending on the solvent and instrument.[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~173C=O (Carboxyl)
~155C=O (Boc)
~137Aromatic (Quaternary)
~129Aromatic (CH)
~128Aromatic (CH)
~127Aromatic (CH)
~80C (Boc Quaternary)
~55α-CH
~38β-CH₂
~31N-CH₃
~28Boc (CH₃)

Note: These are approximate chemical shifts based on data for similar compounds like N-t-BOC Phenylalanine Methyl Ester and may vary depending on the solvent and instrument.[7]

Mass Spectrometry (MS)

m/zInterpretation
280.15[M+H]⁺
302.13[M+Na]⁺
179.10[M+H - Boc]⁺
134.09[M+H - Boc - COOH]⁺

Note: Fragmentation patterns are predicted based on the structure and data from related compounds. The loss of the Boc group (100 Da) is a characteristic fragmentation.[8]

Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

ParameterCondition
Column C18 Reverse Phase
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)
Detection UV at 210 nm and 254 nm
Purity Typically ≥98%

Note: Specific gradient conditions may need to be optimized for individual systems.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the two main synthetic routes for Boc-N-methyl-D-phenylalanine.

Synthesis_Workflow cluster_0 Route 1: N-methylation cluster_1 Route 2: Boc Protection Boc_D_Phe Boc-D-phenylalanine Reaction1 NaH, CH₃I THF Boc_D_Phe->Reaction1 Product1 Boc-N-methyl-D-phenylalanine Reaction1->Product1 N_Me_D_Phe N-methyl-D-phenylalanine Reaction2 Boc₂O, TEA DMF N_Me_D_Phe->Reaction2 Product2 Boc-N-methyl-D-phenylalanine Reaction2->Product2

Caption: Synthetic routes to Boc-N-methyl-D-phenylalanine.

Chemical Structure

The following diagram shows the chemical structure of Boc-N-methyl-D-phenylalanine.

Chemical_Structure mol

Caption: Structure of Boc-N-methyl-D-phenylalanine.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of Boc-N-methyl-D-phenylalanine via two common routes. Furthermore, it has summarized the essential characterization data obtained from spectroscopic and chromatographic techniques. The information presented herein is intended to be a valuable resource for researchers in the fields of peptide chemistry and drug development, facilitating the efficient synthesis and quality control of this important amino acid derivative.

References

Solubility Profile of Boc-N-Me-D-Phe-OH in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH), a protected amino acid derivative frequently utilized in peptide synthesis and drug discovery. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification strategies, and formulation development. This document outlines qualitative and representative quantitative solubility data, details a standardized experimental protocol for solubility determination, and presents a logical workflow for solvent selection in research and development.

Core Compound Characteristics

This compound is a derivative of the amino acid D-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a methyl group on the nitrogen. The presence of the bulky, lipophilic Boc group and the aromatic phenylalanine side chain significantly influences its solubility, generally rendering it more soluble in organic solvents compared to its unprotected counterpart. As a solid at room temperature, its dissolution is a key step in its application in synthetic chemistry.

Data Presentation: Solubility of this compound and Related Compounds

While specific, publicly available quantitative solubility data for this compound is limited, the following table summarizes qualitative solubility information and provides representative quantitative data for structurally similar Boc-protected amino acids. This information serves as a valuable guideline for solvent selection. It is important to note that actual solubility can vary depending on factors such as compound purity, ambient temperature, and the specific batch of both the solute and the solvent.

SolventAbbreviationThis compound Qualitative SolubilityRepresentative Quantitative Solubility of Similar Boc-Amino Acids (mg/mL)Notes
DimethylformamideDMFGenerally Soluble>100 (e.g., Boc-Val-OH is reported to be clearly soluble at ~108.6 mg/mL)[1]A common solvent for peptide synthesis; often the first choice for dissolving protected amino acids.
N-Methyl-2-pyrrolidoneNMPGenerally SolubleSimilar to DMFAnother widely used polar aprotic solvent in peptide synthesis with strong solubilizing properties.
Dimethyl SulfoxideDMSOSoluble>100 (often used for compounds with poor solubility in other solvents)[1]A strong polar aprotic solvent, effective for dissolving a wide range of organic compounds. May require gentle warming or sonication to achieve full dissolution.[1]
DichloromethaneDCMSoluble>50A common solvent for organic synthesis, particularly for less polar compounds.
TetrahydrofuranTHFModerately SolubleVariableA less polar ether-based solvent; solubility may be lower compared to more polar aprotic solvents.
AcetonitrileACNSparingly to Moderately SolubleVariableOften used in purification (e.g., HPLC); solubility can be concentration-dependent.
MethanolMeOHSoluble>50A polar protic solvent in which many protected amino acids exhibit good solubility.[2]
EthanolEtOHSoluble>30Similar to methanol, but slightly less polar.
Ethyl AcetateEtOAcSparingly Soluble<10A moderately polar solvent; solubility is expected to be limited.
Hexanes/Heptane-Insoluble<1Non-polar aliphatic solvents are generally poor choices for dissolving polar protected amino acids.
WaterH₂OInsoluble<0.1The hydrophobic nature of the Boc group and the phenylalanine side chain leads to very low solubility in aqueous solutions without pH modification or co-solvents.

Experimental Protocols: Determining Solubility

For precise solubility determination in a specific solvent system, the following gravimetric method is recommended.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatic shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed collection vials

  • Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vial.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately pass the collected supernatant through a syringe filter into a pre-weighed collection vial to remove any undissolved microparticles.

  • Solvent Evaporation: Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

  • Final Weighing: Once the solvent is completely removed, re-weigh the collection vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of supernatant collected (mL))

Mandatory Visualization

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound start Start: Define Solvent and Temperature add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant with Syringe settle->withdraw filter Filter Supernatant (e.g., 0.22 µm filter) withdraw->filter weigh_vial Transfer to Pre-weighed Vial filter->weigh_vial evaporate Evaporate Solvent weigh_vial->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility (mg/mL) weigh_solute->calculate end End: Solubility Data Obtained calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

The Impact of N-Methylation on Peptide Structure: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at overcoming inherent limitations in stability, permeability, and bioavailability. Among these modifications, N-methylation—the substitution of an amide hydrogen with a methyl group on the peptide backbone—has emerged as a powerful tool to enhance the therapeutic potential of peptide-based candidates. This in-depth technical guide explores the multifaceted role of N-methylation in shaping peptide structure and function, providing quantitative data, detailed experimental protocols, and visual representations of key concepts and pathways to inform rational drug design.

Core Principles of N-Methylation: Structural and Functional Consequences

N-methylation introduces significant steric hindrance and conformational constraints that directly influence a peptide's physicochemical properties. The addition of a methyl group to the amide nitrogen removes a hydrogen bond donor, which restricts the conformational freedom of the peptide backbone.[1] This seemingly subtle alteration has profound effects on a peptide's stability, solubility, and interaction with its biological environment.[1]

Key consequences of N-methylation include:

  • Enhanced Metabolic Stability: By shielding peptide bonds from proteolytic enzymes, N-methylation significantly increases resistance to enzymatic degradation, a primary hurdle in peptide drug development.[1][2] The methyl group acts as a steric shield, preventing proteases from accessing and cleaving the scissile peptide bond.[2]

  • Improved Membrane Permeability and Bioavailability: The removal of a hydrogen bond donor increases the lipophilicity of the peptide, which can lead to improved passive diffusion across cellular membranes and enhanced oral bioavailability.[1][3]

  • Conformational Control: The steric bulk of the methyl group restricts the available conformational space, which can help to lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[1][3] N-methylation can also favor a cis amide bond conformation, which is typically less favored in unmodified peptides but can be crucial for mimicking specific protein turns.[3]

The decision to incorporate N-methylated amino acids requires a careful balance between the desired gains in stability and permeability against potential losses in solubility and biological activity.[1]

Data Presentation: Quantitative Impact of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the significant impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide AnalogModificationProteaseHalf-life (t½) in Human SerumFold Increase in StabilityReference
Peptide AUnmodifiedTrypsin10 min-[4]
Peptide AN-methylated at P1Trypsin180 min18[4]
Peptide BUnmodifiedChymotrypsin25 min-[5]
Peptide BN-methylated at P2Chymotrypsin> 300 min> 12[5]
Somatostatin AnalogUnmodifiedSerum Proteases2.5 min-[6]
Somatostatin AnalogTri-N-methylatedSerum Proteases> 24 hours> 576[6][7]

Table 2: Impact of N-Methylation on Oral Bioavailability

PeptideModificationOral Bioavailability (%) in RatsReference
Cyclic Hexapeptide 1Non-methylated< 1%[8]
Cyclic Hexapeptide 1Tri-N-methylated28%[8]
Veber-Hirschmann PeptideNon-methylatedNot bioavailable[7][9]
Veber-Hirschmann PeptideTri-N-methylated10%[7][9]

Table 3: Influence of N-Methylation on Receptor Binding Affinity (Ki, nM)

Peptide AnalogUnmodifiedN-methylated (Position)Receptor SubtypeReference
Somatostatin Octapeptide1.20.8 (Phe3)SSTR2[10]
Somatostatin Octapeptide25.1150.5 (Lys5)SSTR2[10]
Cyclic Enkephalin Analog1.53.2 (Gly2)µ-opioid[10]
Cyclic Enkephalin Analog10.21.8 (Phe4)δ-opioid[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-methylated peptides.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol describes a general method for the on-resin N-methylation of a peptide during solid-phase synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP)

  • N-Methylpyrrolidone (NMP)

  • Dimethyl sulfate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially using standard coupling reagents (e.g., HBTU/DIEA).

  • On-Resin N-Methylation:

    • Sulfonylation: To the deprotected N-terminal amine, add a pre-activated solution of o-NBS-Cl (4 eq) and DMAP (10 eq) in NMP. Allow to react for 2 hours.

    • Methylation: Wash the resin with DMF. Add a solution of dimethyl sulfate (10 eq) and DBU (5 eq) in NMP. React for 30 minutes. Repeat this step.

    • Desulfonylation: Wash the resin with NMP. Add a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP. React for 5 minutes. Repeat this step.

  • Continue Peptide Elongation: After N-methylation, continue with the coupling of the next amino acid.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry and analytical RP-HPLC.

In Vitro Proteolytic Stability Assay

This protocol outlines a method to determine the half-life of a peptide in the presence of a specific protease.

Materials:

  • N-methylated and non-methylated peptides

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • RP-HPLC system

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.

  • Assay Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer to the final desired concentration. Pre-incubate at 37°C for 5 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding the protease solution to the peptide mixture.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay model.

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a peptide.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptides (N-methylated and non-methylated)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of peptide appearance in the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of the peptide in the donor chamber.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or 90% H2O/10% D2O) to a final concentration of 1-5 mM.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and initial conformational assessment.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides distance restraints for structure calculation. ROESY is often preferred for N-methylated peptides.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To aid in the assignment of proton and carbon resonances.

  • Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of peptides.

Procedure:

  • Sample Preparation: Prepare a solution of the peptide (0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Blank Measurement: Record a CD spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution in the far-UV range (typically 190-260 nm).

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the data from millidegrees to mean residue ellipticity.

  • Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the proportions of α-helix, β-sheet, and random coil structures.

Mandatory Visualizations

Signaling Pathway: N-Methylated Peptide Activating a G-Protein Coupled Receptor (GPCR)

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Methylated_Peptide N-Methylated Peptide Ligand GPCR GPCR N-Methylated_Peptide->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Conformational Change Activates G-Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit dissociates and activates effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: GPCR signaling cascade initiated by an N-methylated peptide.

Experimental Workflow: Synthesis and Evaluation of N-Methylated Peptides

Experimental_Workflow start Start: Peptide Design spps Solid-Phase Peptide Synthesis (with On-Resin N-Methylation) start->spps purification RP-HPLC Purification spps->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization stability In Vitro Proteolytic Stability Assay characterization->stability permeability Caco-2 Permeability Assay characterization->permeability conformation NMR & CD Spectroscopy characterization->conformation binding Receptor Binding Assay characterization->binding end End: Data Analysis & Lead Optimization stability->end permeability->end conformation->end binding->end

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Logical Relationship: Rationale for N-Methylation in Peptide Drug Design

Logical_Relationship cluster_causes Structural Effects cluster_effects Pharmacokinetic Improvements center_node N-Methylation steric_hindrance Introduces Steric Hindrance center_node->steric_hindrance h_bond_removal Removes H-Bond Donor center_node->h_bond_removal conformational_constraint Restricts Backbone Conformation center_node->conformational_constraint proteolytic_resistance Increased Proteolytic Resistance steric_hindrance->proteolytic_resistance membrane_permeability Enhanced Membrane Permeability h_bond_removal->membrane_permeability receptor_affinity Modulated Receptor Affinity/Selectivity conformational_constraint->receptor_affinity bioavailability Improved Oral Bioavailability proteolytic_resistance->bioavailability membrane_permeability->bioavailability

Caption: The rationale for using N-methylation in peptide drug design.

Conclusion

N-methylation is a versatile and potent strategy in peptide drug discovery for overcoming the inherent pharmacokinetic limitations of unmodified peptides. By introducing a methyl group to the peptide backbone, researchers can systematically enhance metabolic stability, improve membrane permeability, and exert control over the peptide's conformation. This technical guide provides a foundational understanding of the principles of N-methylation, supported by quantitative data and detailed experimental protocols. The strategic application of N-methylation, guided by a thorough understanding of its structural and functional consequences, will continue to be a critical tool in the development of the next generation of peptide therapeutics.

References

In-Depth Technical Guide: The Biological Activity of Peptides Containing Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and biological activities associated with peptides incorporating the N-tert-butyloxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH) residue. The inclusion of this unnatural amino acid is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides.

Introduction: The Significance of N-Methylated D-Amino Acids in Peptide Therapeutics

The modification of native peptide sequences with unnatural amino acids is a cornerstone of modern drug discovery. The incorporation of N-methylated D-amino acids, such as N-Me-D-Phe, offers several distinct advantages that address the inherent limitations of peptide-based therapeutics.

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids.[1] N-methylation further shields the peptide bond from enzymatic cleavage through steric hindrance, leading to a longer in vivo half-life.[2][3]

  • Improved Pharmacokinetic Properties: N-methylation can increase a peptide's lipophilicity by removing a hydrogen bond donor, which can facilitate its passage across cellular membranes to engage intracellular targets.[2][4] This modification can also enhance oral bioavailability.[5]

  • Conformational Rigidity and Receptor Selectivity: The N-methyl group restricts the conformational flexibility of the peptide backbone.[6][7] This can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[2]

This compound is a crucial building block for introducing these favorable properties into peptide sequences through solid-phase peptide synthesis (SPPS).

Synthesis of Peptides Containing this compound

The synthesis of peptides incorporating this compound is typically achieved via Boc-chemistry solid-phase peptide synthesis (SPPS). The general workflow is outlined below.

SPPS_Workflow cluster_0 Elongation Cycle Resin Resin Support Attach_AA1 Attach First Boc-Amino Acid Resin->Attach_AA1 Deprotection1 Boc Deprotection (TFA) Attach_AA1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling_NMeDPhe Couple This compound Neutralization1->Coupling_NMeDPhe Deprotection2 Boc Deprotection (TFA) Coupling_NMeDPhe->Deprotection2 Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 Coupling_Next_AA Couple Next Boc-Amino Acid Neutralization2->Coupling_Next_AA Repeat Repeat Cycles Coupling_Next_AA->Repeat Repeat->Deprotection2 Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

A schematic representation of the Boc-SPPS cycle for incorporating this compound.

Biological Activity of Peptides Containing N-Methyl-Phenylalanine

The incorporation of N-methyl-phenylalanine, particularly the D-isomer, has been explored in various therapeutic areas. Below are two key examples demonstrating the biological impact of this modification.

Opioid Receptor Modulation

Dermorphin, a naturally occurring opioid heptapeptide with a D-alanine at position 2, is a potent and selective µ-opioid receptor agonist.[8] Structure-activity relationship studies have shown that the N-terminal tetrapeptide is the minimal sequence for its activity.[9] Modifications, including N-methylation, have been investigated to create analogues with altered receptor binding profiles and enhanced stability.

Compound/AnalogueReceptor Binding Affinity (Ki, nM)Bioassay (GPI)Reference
Dermorphin High µ-opioid receptor affinityPotent µ-agonist[10][11]
[N-Me-Phe2]Dermorphin Analogue High affinity for µ and/or δ-opioid receptorsFull µ-agonist[12]
[Tic2]Dermorphin Analogue High affinity for µ and/or δ-opioid receptorsPartial µ-agonist, Potent δ-antagonist[12]
DAMGO High µ-opioid receptor affinity (selective µ-ligand)Potent µ-agonist[11]

Note: Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, an N-alkylated amino acid residue.

Inhibition of Amyloid-β Fibrillogenesis

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into toxic fibrils.[13] Peptides that can inhibit this aggregation process are of significant therapeutic interest. N-methylation of peptide inhibitors based on the hydrophobic core of Aβ has been shown to be an effective strategy to prevent fibril formation and reduce cytotoxicity.[7][14][15]

Inhibitor PeptideTargetEffectQuantitative MeasurementReference
KKLV(N-Me-F)FA Aβ42 AggregationInhibition of fibrillogenesis and Aβ42-induced toxicityEffective inhibition in PC-12 cells[15]
KKLVF(N-Me-F)A Aβ42 AggregationInhibition of fibrillogenesis and Aβ42-induced toxicityEffective inhibition in PC-12 cells[15]
Ac-Lys16-(Me)Leu17-Val18-(Me)Phe19-Phe20-NH2 Aβ16-22 FibrillogenesisPrevents fibril growth and disassembles existing fibrilsEffective fibrillogenesis inhibitor[14]
NT-02, NT-03, NT-13 Aβ42 AggregationSignificant reduction in β-sheet formation and fibril formationDose-dependent reduction in ThT fluorescence[16]

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of the biological activity of novel peptides. Below are representative protocols for the assays mentioned above.

Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test peptide to a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.[17]

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).

  • Radioligand (e.g., [³H]-DAMGO for µ-receptors).

  • Test peptide (e.g., N-Me-D-Phe containing analogue).

  • Non-specific binding control (e.g., Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), radioligand, and membrane suspension.

    • Competition: Serial dilutions of the test peptide, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[4]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This fluorescence-based assay is used to monitor the formation of amyloid fibrils in real-time and to assess the inhibitory potential of test compounds.[5]

Materials:

  • Aβ peptide (e.g., Aβ42), monomerized.

  • Test inhibitor peptide (e.g., N-Me-D-Phe containing peptide).

  • Thioflavin T (ThT) stock solution.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader.

Procedure:

  • Aβ Preparation: Prepare a monomeric solution of Aβ42 by treating it with NaOH, followed by neutralization and dilution in assay buffer.[5]

  • Assay Setup: In a 96-well plate, set up the following conditions:

    • Aβ alone: Aβ42 solution and assay buffer.

    • Aβ with inhibitor: Aβ42 solution and serial dilutions of the inhibitor peptide.

    • Inhibitor alone: Inhibitor peptide and assay buffer (as a control for intrinsic fluorescence).

  • ThT Addition: Add ThT to each well to a final concentration of 20 µM.[5]

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~450 nm and emission at ~482 nm.[7][18]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • The sigmoidal curve for "Aβ alone" represents the kinetics of fibril formation.

    • A reduction in the plateau fluorescence or an increase in the lag phase in the presence of the inhibitor indicates inhibition of aggregation.

    • Calculate the percentage of inhibition at a specific time point relative to the "Aβ alone" control.

Signaling and Mechanistic Pathways

Opioid Receptor Signaling

Peptides containing N-Me-D-Phe that act on opioid receptors typically modulate the activity of G-protein coupled receptors (GPCRs). The binding of an agonist to the receptor initiates a downstream signaling cascade.

Opioid_Signaling Peptide N-Me-D-Phe Peptide (Agonist) Receptor μ-Opioid Receptor (GPCR) Peptide->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Neurotransmitter ↓ Neurotransmitter Release K_Channel->Neurotransmitter Ca_Channel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

General signaling pathway for µ-opioid receptor activation by an agonist peptide.
Mechanism of Aβ Fibrillogenesis Inhibition

N-methylated peptide inhibitors are designed to interfere with the self-assembly process of Aβ monomers into toxic fibrils. They can act at different stages of the aggregation cascade.

ABeta_Inhibition Monomer Aβ Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Blocked_Monomer Inhibitor-Bound Monomer Monomer->Blocked_Monomer Protofibril Protofibrils Oligomer->Protofibril Fibril Mature Fibrils Protofibril->Fibril Blocked_Fibril Capped Fibril End Fibril->Blocked_Fibril Inhibitor N-Me-Phe Peptide Inhibitor Inhibitor->Monomer Inhibitor->Fibril binds to end Blocked_Monomer->Oligomer X Blocked_Fibril->Monomer X

Proposed mechanisms of Aβ fibrillogenesis inhibition by N-methylated peptides.

References

spectroscopic data (NMR, IR, Mass Spec) of Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH). The information detailed herein is essential for the characterization and quality control of this crucial building block in peptide synthesis and drug discovery. This document presents quantitative data in structured tables, details experimental protocols for key analytical techniques, and includes visualizations of experimental workflows.

Chemical Structure and Properties

  • IUPAC Name: (2R)-2-[--INVALID-LINK--amino]-3-phenylpropanoic acid

  • Molecular Formula: C₁₅H₂₁NO₄[1]

  • Molecular Weight: 279.33 g/mol [1]

  • CAS Number: 85466-66-6

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. It is important to note that while extensive data is available for the L-enantiomer (Boc-N-Me-L-Phe-OH), specific experimental spectra for the D-enantiomer are less commonly published. The spectroscopic properties (NMR, IR, Mass Spec) of enantiomers are identical, with the exception of their interaction with plane-polarized light (optical rotation). Therefore, the data presented below, sourced from the characterization of the L-isomer, is representative of the D-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Data

The following table summarizes the proton NMR chemical shifts for Boc-N-Me-L-Phe-OH, which are expected to be identical for the D-isomer.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32-7.14m5HAromatic (C₆H₅)
4.95m1Hα-CH
3.39-3.02m2Hβ-CH₂
2.78s3HN-CH₃
1.39s9HBoc (-C(CH₃)₃)

Data sourced from the synthesis of Boc-N-Me-L-Phe-OH.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm (Predicted)Assignment
~175Carboxylic Acid (C=O)
~155Boc (C=O)
~137Aromatic (quaternary C)
~129, ~128, ~126Aromatic (CH)
~80Boc (quaternary C)
~60α-CH
~38β-CH₂
~31N-CH₃
~28Boc (-C(CH₃)₃)
Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the characteristic absorption bands for Boc-N-Me-L-Phe-OH, which are expected to be identical for the D-isomer.

Wavenumber (cm⁻¹)IntensityAssignment
3031WeakAromatic C-H stretch
2972MediumAliphatic C-H stretch
1715StrongCarboxylic Acid C=O stretch
1693StrongBoc C=O stretch
1454MediumC-H bend
1367MediumC-H bend (gem-dimethyl)
1250StrongC-O stretch
1157StrongC-O stretch

Data sourced from the synthesis of Boc-N-Me-L-Phe-OH.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the exact mass can be calculated from its molecular formula.

ParameterValue
Molecular Ion (M) C₁₅H₂₁NO₄
Exact Mass 279.1471 g/mol
[M+H]⁺ 280.1543 m/z
[M+Na]⁺ 302.1362 m/z

Expected Fragmentation Pattern:

In mass spectrometry, the Boc group is known to be labile and can fragment in predictable ways. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard proton acquisition.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled carbon acquisition.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Perform phase and baseline corrections.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

  • Technique: Attenuated Total Reflectance (ATR).[1]

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (ESI-MS):

  • Instrument: An electrospray ionization mass spectrometer.

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

  • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and compound.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Intensities IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data NMR_Workflow A 1. Sample Dissolution in Deuterated Solvent B 2. Transfer to NMR Tube A->B C 3. Instrument Setup (Shimming, Tuning) B->C D 4. Data Acquisition (¹H and ¹³C Spectra) C->D E 5. Data Processing (FT, Phasing, Baseline Correction) D->E F 6. Spectral Analysis (Peak Picking, Integration, Assignment) E->F MS_Fragmentation_Pathway cluster_fragments Primary Fragments Parent This compound [M+H]⁺ m/z 280.15 Frag1 Loss of Isobutylene [M+H - C₄H₈]⁺ m/z 224.09 Parent:f1->Frag1:f0 - 56 Da Frag2 Loss of Boc group [M+H - C₅H₈O₂]⁺ m/z 180.09 Parent:f1->Frag2:f0 - 100 Da

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated and D-enantiomeric amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can improve metabolic stability, increase membrane permeability, and modulate conformation, while the inclusion of D-amino acids can confer resistance to enzymatic degradation.[1] Boc-N-Me-D-Phe-OH is a valuable building block in the synthesis of peptidomimetics with potential applications as enzyme inhibitors, receptor ligands, and other therapeutic agents.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using the Boc/Bzl protection strategy on a Merrifield resin. The protocol covers all stages from resin preparation to final peptide cleavage and purification. Additionally, a representative biological assay protocol is included to assess the potential cytotoxic effects of the synthesized peptide.

Data Presentation

Table 1: Reagents and Solvents for Boc-SPPS
Reagent/SolventAbbreviationPurpose
Merrifield Resin (1% DVB, 100-200 mesh)-Solid support for peptide synthesis
N,N-DimethylformamideDMFSolvent for swelling, washing, and coupling
DichloromethaneDCMSolvent for swelling, washing, and deprotection
Trifluoroacetic acidTFAReagent for Boc deprotection
N,N-DiisopropylethylamineDIEABase for neutralization
This compound-Protected N-methylated D-amino acid
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUCoupling reagent
1-HydroxybenzotriazoleHOBtCoupling additive
N,N'-DiisopropylcarbodiimideDICCoupling reagent
Acetic AnhydrideAc₂OCapping agent
Pyridine-Base for capping
Hydrofluoric AcidHFCleavage reagent
Anisole-Scavenger for cleavage
Ether (cold)-Peptide precipitation
Table 2: Quantitative Parameters for a Typical Boc-SPPS Cycle
ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gA lower substitution is often preferred for longer or more complex peptides.
Boc-Amino Acid Excess3 - 4 equivalentsTo drive the coupling reaction to completion.
Coupling Reagent (HATU/DIC) Excess3 - 4 equivalentsRelative to the resin substitution.
DIEA (Neutralization)10% in DMFUsed to neutralize the resin after TFA treatment.
TFA (Boc Deprotection)50% in DCMA 1-2 minute pre-wash followed by a 20-30 minute deprotection step.[2]
Coupling Time (this compound)2 - 4 hoursMay require longer coupling times or double coupling due to steric hindrance.
Washing Steps (DMF and DCM)3 - 5 times per solventEssential to remove excess reagents and byproducts.
Cleavage Cocktail (e.g., HF/anisole)9:1 (v/v)The choice of cocktail depends on the peptide sequence and side-chain protecting groups.
Cleavage Time1 - 2 hours at 0°C
Expected Crude Peptide Yield60 - 85%Dependent on the length and sequence of the peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide on a 0.5 mmol scale using Merrifield resin.

1. Resin Preparation and First Amino Acid Loading:

  • Swell 1 g of Merrifield resin (0.5 mmol/g substitution) in 10 mL of DCM for 1 hour in a reaction vessel.

  • Wash the resin with DMF (3 x 10 mL).

  • Cesium Salt Method for Loading:

    • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2.5 mmol) in a mixture of ethanol and water.

    • Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

    • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

    • Dissolve the dried cesium salt in 10 mL of DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 24 hours.

    • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

2. Peptide Chain Elongation (One Cycle for this compound):

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 10 mL).

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[2]

    • Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization:

    • Wash the resin with DMF (3 x 10 mL).

    • Add a solution of 10% DIEA in DMF (10 mL) and agitate for 5 minutes. Repeat this step once.

    • Wash the resin with DMF (5 x 10 mL).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (1.5 mmol, 3 eq.), HATU (1.5 mmol, 3 eq.), and HOBt (1.5 mmol, 3 eq.) in 5 mL of DMF.

    • Add DIEA (3.0 mmol, 6 eq.) to the solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring the Coupling: Perform a Bromophenol Blue test to monitor the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction, requiring a second coupling.

  • Washing:

    • Once the coupling is complete, filter the resin and wash it thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

3. Capping (Optional):

  • If the coupling is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride (50 eq.) and pyridine (50 eq.) in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.

  • HF Cleavage:

    • Transfer the dried resin to a high-frequency (HF) cleavage apparatus.

    • Add anisole (1 mL per gram of resin) as a scavenger.

    • Cool the vessel in a dry ice/acetone bath.

    • Carefully condense liquid HF (approximately 10 mL per gram of resin) into the vessel.

    • Allow the mixture to stir at 0°C for 1-2 hours.

    • After the reaction is complete, carefully evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Precipitate the peptide by adding the TFA or HF filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the crude peptide with cold ether several times.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of the synthesized peptide on a cancer cell line.

1. Materials:

  • Synthesized peptide

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Peptide Treatment:

    • Prepare a stock solution of the synthesized peptide in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of the peptide in complete DMEM to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the peptide concentration to determine the IC₅₀ value (the concentration of the peptide that inhibits cell growth by 50%).

Visualizations

SPPS_Workflow Resin Resin Swelling (DCM/DMF) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + HATU) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage & Deprotection (HF/Anisole) Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide MTT_Assay_Workflow Start Start Cell_Seeding Cell Seeding in 96-well plate Start->Cell_Seeding Incubation_24h 24h Incubation (37°C, 5% CO₂) Cell_Seeding->Incubation_24h Peptide_Treatment Peptide Treatment (Various Concentrations) Incubation_24h->Peptide_Treatment Incubation_48h 48h Incubation Peptide_Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h 2-4h Incubation MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (Calculate IC₅₀) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Note: Effective Coupling Strategies for Boc-N-Me-D-Phe-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-D-phenylalanine (N-Me-D-Phe), into peptide sequences is a critical strategy in medicinal chemistry. This modification can significantly enhance peptide properties, including increased metabolic stability against enzymatic degradation, improved cell permeability and oral bioavailability, and the ability to modulate conformation to optimize target binding.[1] However, the secondary amine and the bulky side chain of Boc-N-Me-D-Phe-OH introduce significant steric hindrance, which poses a considerable challenge for peptide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).[2]

This application note provides a detailed overview of effective coupling reagents and optimized protocols for the successful incorporation of this compound, ensuring high coupling efficiency and minimal side reactions.

Challenges in Coupling N-Methylated Amino Acids

The primary difficulty in coupling N-methylated amino acids arises from the steric bulk around the nitrogen atom, which slows down the reaction kinetics of peptide bond formation.[2][3] This can lead to incomplete reactions, resulting in deletion sequences and impure final products. Consequently, standard coupling reagents such as HBTU or DIC/HOBt are often inefficient.[1][4] Achieving high yields requires the use of more potent, highly reactive coupling reagents.

Furthermore, monitoring the completion of the coupling reaction is complicated because the N-terminal secondary amine of the N-methylated residue does not give a positive result with the standard ninhydrin (Kaiser) test. An alternative colorimetric test, such as the Bromophenol Blue test, is required.[1]

Recommended Coupling Reagents

For difficult couplings involving sterically hindered residues like this compound, uronium/aminium and phosphonium salt-based reagents are highly recommended. These reagents form highly reactive intermediates that can overcome the steric barrier.[3]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely regarded as one of the most effective coupling reagents for hindered amino acids.[5][6] It forms a highly reactive OAt-ester intermediate, which is more susceptible to nucleophilic attack than the OBt-esters formed by reagents like HBTU.[7] This enhanced reactivity leads to faster and more complete coupling reactions with minimal racemization.[6][8]

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): COMU is a modern coupling reagent with reactivity comparable to HATU. It incorporates Oxyma Pure as a leaving group, which is safer than the potentially explosive HOBt or HOAt.[9] It is also highly effective for coupling N-methylated amino acids.[9]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is a highly effective phosphonium-based reagent, particularly noted for its efficiency in coupling N-protected N-methyl amino acids.[1][8]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): PyBrOP is an even more reactive phosphonium reagent, often reserved for the most difficult coupling scenarios, including the incorporation of N-methyl and other α,α-disubstituted amino acids.[1][8]

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT is a valuable coupling reagent known for its remarkable resistance to racemization.[10][11] It is particularly useful when coupling easily epimerized amino acids.[8][12]

Quantitative Data Summary

The selection of a coupling reagent is a critical decision based on reactivity, cost, and potential side reactions. The following table summarizes the performance and characteristics of recommended reagents for coupling this compound.

Coupling ReagentReagent TypeTypical Coupling TimeRelative Efficiency (Hindered Residues)Key Considerations
HATU Aminium/Uronium Salt1 - 2 hours[1]Very HighHighly efficient, low racemization.[7][8] Higher cost.[5]
COMU Aminium/Uronium Salt30 - 60 minutesVery HighComparable to HATU, safer (Oxyma-based).[9]
PyAOP Phosphonium Salt1 - 2 hoursVery HighEspecially effective for N-methyl amino acids.[1][8]
PyBrOP Phosphonium Salt1 - 2 hours[1]Extremely HighMore reactive than PyAOP; used for very difficult couplings.[8]
DEPBT Phosphonium-type2 - 4 hoursHighExcellent for minimizing racemization.[10][11]

Experimental Workflows and Diagrams

The following diagram illustrates the key steps in a single cycle of Boc-based solid-phase peptide synthesis for the incorporation of a new amino acid.

G start Resin-Bound Peptide (N-terminal Boc) deprotection 1. Deprotection (TFA in DCM) start->deprotection wash1 2. DCM / IPA Washes deprotection->wash1 neutralization 3. Neutralization (DIPEA in DCM/DMF) wash1->neutralization wash2 4. DMF Washes neutralization->wash2 coupling 5. Coupling (Activated this compound) wash2->coupling wash3 6. DMF / DCM Washes coupling->wash3 monitoring 7. Monitoring (Bromophenol Blue Test) wash3->monitoring end_cycle Start Next Cycle monitoring->end_cycle

Boc-SPPS workflow for one coupling cycle.

Uronium/aminium reagents like HATU activate the carboxylic acid of the incoming amino acid to form a highly reactive species, facilitating the amide bond formation.

G AA This compound (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster Activation HATU HATU + DIPEA (Base) HATU->ActiveEster PeptideBond New Peptide Bond (Boc-N-Me-D-Phe-Peptide-Resin) ActiveEster->PeptideBond Coupling Resin Resin-N-H (Free Amine) Resin->PeptideBond

Simplified activation mechanism using HATU.

This flowchart provides a logical path for selecting an appropriate coupling reagent for challenging residues.

G start Start: Coupling Challenge is_hindered Is the coupling sterically hindered? start->is_hindered is_n_methyl Is it an N-methylated residue? is_hindered->is_n_methyl Yes use_standard Use standard reagents (e.g., HBTU, DIC/Oxyma) is_hindered->use_standard No use_hatu Primary Choice: HATU or COMU (High efficiency, proven reliability) is_n_methyl->use_hatu Yes use_depbt Concerned about Racemization? Use DEPBT is_n_methyl->use_depbt Yes use_phos Alternative Choice: PyAOP or PyBrOP (High reactivity) use_hatu->use_phos If coupling is still incomplete

Decision tree for selecting a coupling reagent.

Detailed Experimental Protocols

Note: These protocols assume a Boc/Bzl protection strategy. All manipulations should be performed in a properly ventilated fume hood.

This protocol is adapted from established methods for coupling N-methylated amino acids.[1]

Materials:

  • Resin with N-terminal deprotected amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed (using TFA) and the resin has been neutralized and washed thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the activation solution.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[7]

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Shake or agitate the resin suspension at room temperature for 1 to 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform the Bromophenol Blue test to check for completion.[1] If the test is positive (blue/green color), the coupling is incomplete.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 2-7 for a second coupling.

  • Washing: Once coupling is complete (yellow color in the test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Materials:

  • Test Solution: 250 mg of bromophenol blue in 50 ml of DMF.

Procedure:

  • Remove a small sample of resin beads (1-2 mg) from the reaction vessel.

  • Wash the beads on a small piece of filter paper with methanol or DMF to remove any residual base.

  • Place the washed beads in a small test tube and add 1-2 drops of the Bromophenol Blue test solution.

  • Observe the color of the beads and the solution.

    • Yellow: Coupling is complete (no free amine).

    • Blue to Green: Coupling is incomplete (free amine present).[1]

Conclusion

The successful incorporation of the sterically demanding this compound residue in SPPS is achievable through the selection of highly potent coupling reagents and optimized reaction conditions. Reagents such as HATU, COMU, and PyAOP have demonstrated superior performance for these challenging couplings.[1][8][9] By employing the detailed protocols and monitoring techniques outlined in this note, researchers can effectively synthesize N-methylated peptides, thereby accessing novel therapeutic candidates with enhanced pharmacological properties.

References

Application Notes & Protocols: Efficient Activation and Coupling of Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a cornerstone strategy in medicinal chemistry for enhancing the therapeutic profile of peptide-based drugs. The incorporation of N-methylated residues, such as Boc-N-Me-D-Phe-OH, can significantly improve metabolic stability against proteases, increase membrane permeability, and constrain peptide conformation to favor a bioactive state. However, these benefits come with a significant synthetic challenge. The steric bulk of the N-methyl group, combined with the reduced nucleophilicity of the secondary amine, hinders peptide bond formation, often leading to slow reaction times, incomplete couplings, and an increased risk of racemization.

These application notes provide a comprehensive guide to the efficient activation and coupling of this compound in solid-phase peptide synthesis (SPPS). We offer a comparative overview of common coupling reagents, detailed experimental protocols, and troubleshooting advice to enable the successful synthesis of N-methylated peptides.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. Reagents are broadly categorized as uronium/aminium salts, phosphonium salts, and carbodiimides. The following table summarizes the performance of recommended reagents for coupling sterically hindered, N-methylated amino acids.

Coupling ReagentReagent TypeRelative Efficiency for N-Me-AARacemization RiskKey Considerations & Recommendations
HATU Aminium/UroniumVery HighLowConsidered one of the most effective reagents for hindered couplings.[1] Reacts faster and with less epimerization compared to HBTU.[1] Pre-activation is recommended to avoid potential guanidinylation of the N-terminus.
COMU® Aminium/UroniumVery HighLowA highly efficient and safer alternative to benzotriazole-based reagents.[1][2] Shows excellent performance, sometimes superior to HATU, and requires only one equivalent of base.[1][2]
PyBOP PhosphoniumHighLow to ModerateAn effective reagent for many applications, but can be less efficient than halogenated phosphonium salts for severely hindered N-methylated couplings.[3] Does not cause guanidinylation side reactions.
PyBrOP PhosphoniumVery HighLowA highly reactive halogenophosphonium salt that is exceptionally effective for coupling N-methylated amino acids where PyBOP may be inefficient.[3][4][5] Use at 0°C initially can minimize epimerization.[3][6]
DIC / HOAt CarbodiimideModerateLow (with additive)The use of an additive is essential to suppress racemization.[7] HOAt is superior to HOBt for minimizing racemization in hindered couplings.[7] Generally slower and less efficient than onium salts for this application.

Experimental Workflow and Activation Pathway

The following diagrams illustrate the general workflow for a single amino acid coupling cycle in Boc-SPPS and the chemical activation pathway.

SPPS_Workflow cluster_cycle Coupling Cycle for AA(n+1) P_Boc Boc-AA(n)-Peptide-Resin Deprotection 1. Boc Deprotection (TFA in DCM) P_Boc->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Activation & Coupling (this compound + Reagent) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 P_Boc_Next Boc-AA(n+1)-AA(n)-Peptide-Resin Wash3->P_Boc_Next

Diagram 1: General workflow for one coupling cycle in Boc-SPPS.

Activation_Pathway cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid This compound R-COOH ActivatedEster Activated Intermediate R-CO-X AminoAcid->ActivatedEster Pre-activation (in solution) CouplingReagent Coupling Reagent (e.g., HATU, PyBrOP) CouplingReagent->ActivatedEster Pre-activation (in solution) Base Base (e.g., DIEA) Base->ActivatedEster Pre-activation (in solution) CoupledProduct Coupled Peptide-Resin R-CO-NH-Peptide ActivatedEster->CoupledProduct PeptideResin Deprotected Peptide-Resin H₂N-Peptide PeptideResin->CoupledProduct Nucleophilic Attack

Diagram 2: General pathway of carboxyl activation and subsequent coupling.

Experimental Protocols: Boc-SPPS of this compound

This section details a manual protocol for incorporating this compound into a peptide sequence on a solid support using the Boc/Bzl protection strategy.

Materials:

  • Resin: Merrifield or PAM resin with the first amino acid attached.

  • This compound

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF (v/v).

  • Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.

  • Coupling Reagents & Bases: HATU, PyBrOP, DIEA, 2,4,6-Collidine.

Protocol Steps:

1. Resin Preparation & Swelling

  • Place the peptide-resin (1.0 eq.) in a suitable reaction vessel.

  • Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the solvent.

2. N-α-Boc Deprotection

  • Add the Deprotection Solution (50% TFA/DCM) to the swelled resin.

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh portion of Deprotection Solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x), and finally DCM (3x) to remove residual acid.

3. Neutralization

  • Add the Neutralization Solution (e.g., 10% DIEA in DCM) to the resin and agitate for 2 minutes.

  • Drain and repeat the neutralization step one more time.

  • Wash the resin thoroughly with DCM (3x) and then DMF (5x) to remove excess base.

4. Activation and Coupling of this compound

  • Method A: Using HATU (Recommended for High Efficiency)

    • In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.

    • Add a weaker base like 2,4,6-Collidine or N-methylmorpholine (NMM) (6.0 eq.) to the activation mixture. Using a less hindered, weaker base can help minimize racemization.[8]

    • Allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize side reactions.[7]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, such as onto another N-methylated residue, longer reaction times or a double coupling may be necessary.

  • Method B: Using PyBrOP (For Highly Hindered Couplings)

    • In a separate vessel, dissolve this compound (2.0 eq.) in DCM or DMF.

    • Add this solution to the neutralized peptide-resin.

    • Add PyBrOP (2.0 eq.) to the resin suspension.

    • Cool the reaction vessel to 0°C in an ice bath.

    • Add DIEA (6.0 eq.) and mix at 0°C for 1-2 minutes, then allow the reaction to proceed at room temperature for 1-2 hours with agitation.[6]

5. Monitoring the Coupling Reaction

  • The standard Kaiser test is ineffective for secondary amines like N-methylated residues.

  • Use the Bromophenol Blue Test to monitor for the presence of unreacted secondary amines. A blue or green color indicates an incomplete reaction, while a yellow color indicates completion.[6]

  • If the test is positive (blue/green) after the initial coupling time, a second coupling (recoupling) is recommended. Simply drain the reaction solution, wash with DMF, and repeat Step 4.

6. Washing

  • Once the coupling is complete (negative Bromophenol Blue test), drain the coupling solution.

  • Wash the peptide-resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is DMF (3x), DCM (3x), and DMF (3x).

The resin is now ready for the next cycle of deprotection and coupling.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering molecules with enhanced conformational rigidity, metabolic stability, and receptor binding affinity compared to their linear counterparts.[1] A key strategy to further improve the pharmacokinetic properties of cyclic peptides is N-methylation, the introduction of a methyl group on a backbone amide nitrogen.[2][3][4] This modification can increase membrane permeability and oral bioavailability.[2][3][4][5] The incorporation of non-natural amino acids, such as D-amino acids, can also contribute to metabolic stability.

This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides incorporating N-tert-butyloxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH). The protocols described herein are based on Boc-strategy solid-phase peptide synthesis (SPPS), a widely used methodology for the efficient construction of peptide chains.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis
ReagentPurposeTypical Concentration/Equivalents
This compoundN-methylated amino acid building block2-4 equivalents
Other Boc-amino acidsStandard amino acid building blocks2-4 equivalents
HBTU/HOBt or PyBOP/HOBtCoupling activators2-4 equivalents
DIEABase for coupling reaction4-8 equivalents
TFABoc deprotection agent50% in DCM
PiperidineFmoc deprotection agent (for side chains)20% in DMF
HF or TFMSA/TFACleavage from resin and final deprotectionVaries with method
Rink Amide or Wang ResinSolid support for peptide synthesisLoading: 0.3-1.0 mmol/g
Table 2: Typical Yields and Reaction Times for Key Steps
StepTypical Reaction TimeTypical Yield
Boc Deprotection20-30 minutes>99%
Amino Acid Coupling1-4 hours>95%
On-Resin Cyclization4-24 hours10-60% (sequence dependent)
Cleavage and Deprotection1-4 hours>90%
Purification (RP-HPLC)Variable20-50% (overall)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of the linear peptide precursor on a solid support using Boc-strategy SPPS.

Materials:

  • Appropriate resin (e.g., Merrifield, PAM, or BHA resin)[6]

  • Boc-protected amino acids, including this compound

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

  • Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin according to the resin manufacturer's instructions. For Merrifield resin, the cesium salt method is commonly used to minimize racemization.[6]

  • Boc Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).[6]

    • Treat the resin with 50% TFA in DCM for 20 minutes.[6]

    • Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (including this compound at the desired position) (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes. Add DIEA (6 eq.) and mix.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines like N-methylated residues).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Boc Deprotection: After the final coupling, perform a final Boc deprotection as described in step 3.

Protocol 2: On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the linear peptide while it is still attached to the solid support.

Materials:

  • Resin-bound linear peptide with a free N-terminus and a C-terminus attached to the resin.

  • Cyclization reagents (e.g., PyBOP, HBTU)

  • DIEA

  • DMF

Procedure:

  • Resin Swelling: Swell the resin-bound linear peptide in DMF for 1 hour.

  • Cyclization:

    • Add PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours. The optimal time can be sequence-dependent.

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the cleavage of the cyclic peptide from the resin and the removal of any remaining side-chain protecting groups, followed by purification.

Materials:

  • Resin-bound cyclic peptide

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)

  • Cold diethyl ether

  • Acetonitrile

  • Water

  • RP-HPLC system

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • HF Cleavage: Place the resin in a HF cleavage apparatus. Add anisole as a scavenger. Cool the apparatus to -10°C and distill HF into the vessel. Stir the reaction at 0°C for 1-2 hours. Evaporate the HF under vacuum.

    • TFMSA Cleavage: In a round-bottom flask, suspend the resin in a cleavage cocktail of TFMSA/TFA/thioanisole/m-cresol. Stir the mixture at room temperature for 2-4 hours.[6]

  • Peptide Precipitation:

    • Triturate the resin with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x).

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final cyclic peptide by LC-MS and NMR.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Processing resin Resin boc_deprotection Boc Deprotection (TFA/DCM) resin->boc_deprotection 1. Swell & Deprotect coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) boc_deprotection->coupling 2. Couple coupling->boc_deprotection 3. Repeat for each AA linear_peptide Resin-Bound Linear Peptide coupling->linear_peptide Final Coupling cyclization Cyclization (PyBOP, DIEA) linear_peptide->cyclization 4. Cyclize cyclic_peptide_resin Resin-Bound Cyclic Peptide cyclization->cyclic_peptide_resin cleavage Cleavage & Deprotection (HF or TFMSA) cyclic_peptide_resin->cleavage 5. Cleave purification Purification (RP-HPLC) cleavage->purification 6. Purify final_product Purified Cyclic Peptide purification->final_product

Caption: Experimental workflow for the synthesis of a cyclic peptide using this compound.

logical_relationship start Start with Solid Support (e.g., Wang Resin) linear_synthesis Linear Peptide Synthesis (Boc-SPPS) start->linear_synthesis incorporation Incorporate this compound linear_synthesis->incorporation final_deprotection Final N-terminal Boc Deprotection linear_synthesis->final_deprotection incorporation->linear_synthesis cyclization On-Resin Cyclization final_deprotection->cyclization cleavage Cleavage from Resin cyclization->cleavage purification Purification and Analysis cleavage->purification end Final Cyclic Peptide purification->end

Caption: Logical relationship of the key steps in cyclic peptide synthesis.

References

Application Notes and Protocols: Boc-N-Me-D-Phe-OH in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-tert-butoxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH) in the design and synthesis of peptide-based enzyme inhibitors. This document includes detailed experimental protocols for solid-phase peptide synthesis (SPPS) of a model inhibitor, characterization techniques, and biological evaluation.

Introduction

This compound is a valuable building block in the synthesis of peptidomimetic enzyme inhibitors. The incorporation of an N-methylated D-phenylalanine residue can confer several advantageous properties to a peptide sequence, including:

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the amide bond, making it less susceptible to cleavage by proteases. This can significantly increase the in vivo half-life of the inhibitor.

  • Conformational Constraint: The N-methylation restricts the rotation around the N-Cα bond, leading to a more defined peptide backbone conformation. This can result in higher binding affinity and selectivity for the target enzyme.

  • Enhanced Membrane Permeability: The increased lipophilicity due to the methyl group can improve the ability of the inhibitor to cross cell membranes.

A prominent application of this compound is in the synthesis of hydroxamate-based inhibitors of zinc-dependent metalloproteinases, such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), including Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17). These enzymes play crucial roles in various physiological and pathological processes, including inflammation, cancer progression, and arthritis.

Data Presentation

The following table summarizes representative inhibitory activities of a hypothetical peptide hydroxamate inhibitor incorporating an N-Me-D-Phe residue against several metalloproteinases. The data is presented to illustrate the potential potency and selectivity that can be achieved.

Enzyme Target Inhibitor Structure IC50 (nM)
MMP-1 (Collagenase-1)Ac-Pro-(N-Me-D-Phe)-Ala-NHOH150
MMP-2 (Gelatinase-A)Ac-Pro-(N-Me-D-Phe)-Ala-NHOH25
MMP-9 (Gelatinase-B)Ac-Pro-(N-Me-D-Phe)-Ala-NHOH15
MMP-13 (Collagenase-3)Ac-Pro-(N-Me-D-Phe)-Ala-NHOH5
ADAM17 (TACE)Ac-Pro-(N-Me-D-Phe)-Ala-NHOH10

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

This section provides detailed protocols for the synthesis of a model tripeptide hydroxamate inhibitor, Ac-Pro-(N-Me-D-Phe)-Ala-NHOH, using solid-phase peptide synthesis (SPPS) with a Boc protection strategy.

Protocol 1: Solid-Phase Synthesis of the Protected Peptide Resin

This protocol describes the step-by-step assembly of the protected peptide sequence on a solid support.

Materials:

  • Rink Amide MBHA resin

  • Boc-Ala-OH

  • This compound

  • Boc-Pro-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Boc-Ala-OH):

    • Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vessel, pre-activate Boc-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Subsequent Amino Acid Couplings (this compound and Boc-Pro-OH):

    • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Neutralization: Wash the resin with DCM and then neutralize with 10% DIPEA in DCM.

    • Coupling: Repeat the pre-activation and coupling steps as described for Boc-Ala-OH, using this compound and then Boc-Pro-OH.

  • N-terminal Acetylation:

    • After the final Boc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM and dry under vacuum.

Protocol 2: Cleavage from Resin and Hydroxamate Formation

This protocol details the cleavage of the peptide from the solid support and the simultaneous formation of the hydroxamic acid moiety.

Materials:

  • Protected peptide-resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Hydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol

  • Diethyl ether (cold)

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Peptide Cleavage:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Hydroxamate Formation:

    • Dissolve the crude peptide in methanol.

    • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol and neutralizing with DIPEA.

    • Add the hydroxylamine solution to the peptide solution.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude peptide hydroxamate by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized peptide hydroxamate against a target metalloproteinase using a fluorogenic substrate.

Materials:

  • Synthesized peptide hydroxamate inhibitor

  • Recombinant human metalloproteinase (e.g., MMP-13, ADAM17)

  • Fluorogenic substrate specific for the enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the peptide hydroxamate inhibitor in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor dilutions. Include controls with no inhibitor and no enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the uninhibited control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Inhibition of TACE and TNF-α Release

The following diagram illustrates the role of TACE (ADAM17) in the shedding of transmembrane Tumor Necrosis Factor-α (TNF-α) and how a TACE inhibitor can block this process.

TACE_Inhibition cluster_membrane Cell Membrane pro-TNF pro-TNF-α (transmembrane) Soluble_TNF Soluble TNF-α (pro-inflammatory) pro-TNF->Soluble_TNF releases TACE TACE (ADAM17) TACE->pro-TNF cleaves Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->TACE activates Inflammation Inflammation Soluble_TNF->Inflammation promotes TACE_Inhibitor TACE Inhibitor (e.g., this compound based) TACE_Inhibitor->TACE inhibits

Caption: Inhibition of TACE-mediated TNF-α release.

Experimental Workflow: Solid-Phase Synthesis of a Peptide Hydroxamate

This diagram outlines the major steps involved in the solid-phase synthesis of the model peptide hydroxamate inhibitor.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_workup Cleavage and Purification Start Rink Amide Resin Couple_Ala 1. Couple Boc-Ala-OH Start->Couple_Ala Deprotect_1 2. Boc Deprotection (TFA) Couple_Ala->Deprotect_1 Couple_Phe 3. Couple this compound Deprotect_1->Couple_Phe Deprotect_2 4. Boc Deprotection (TFA) Couple_Phe->Deprotect_2 Couple_Pro 5. Couple Boc-Pro-OH Deprotect_2->Couple_Pro Deprotect_3 6. Boc Deprotection (TFA) Couple_Pro->Deprotect_3 Acetylate 7. N-terminal Acetylation Deprotect_3->Acetylate Protected_Peptide Protected Peptide on Resin Acetylate->Protected_Peptide Cleavage 8. Cleavage from Resin (TFA cocktail) Protected_Peptide->Cleavage Hydroxamate_Formation 9. Hydroxylamine Treatment Cleavage->Hydroxamate_Formation Purification 10. RP-HPLC Purification Hydroxamate_Formation->Purification Final_Product Final Peptide Hydroxamate Purification->Final_Product

Caption: Workflow for peptide hydroxamate synthesis.

Logical Relationship: Rationale for using this compound

This diagram illustrates the logical connections between the structural features of this compound and the desired properties of the resulting enzyme inhibitor.

Rationale_Diagram cluster_features Structural Features cluster_properties Desired Inhibitor Properties Boc_N_Me_D_Phe This compound N_Methyl N-Methyl Group Boc_N_Me_D_Phe->N_Methyl D_Amino_Acid D-Configuration Boc_N_Me_D_Phe->D_Amino_Acid Phenyl_Group Phenyl Side Chain Boc_N_Me_D_Phe->Phenyl_Group Stability Increased Proteolytic Stability N_Methyl->Stability contributes to Selectivity Improved Selectivity N_Methyl->Selectivity induces specific conformation Permeability Enhanced Membrane Permeability N_Methyl->Permeability contributes to D_Amino_Acid->Stability contributes to D_Amino_Acid->Selectivity induces specific conformation Affinity High Binding Affinity Phenyl_Group->Affinity interacts with enzyme pocket

Caption: Rationale for using this compound.

Application Notes and Protocols for the Deprotection of Boc Groups from N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in solid-phase peptide synthesis (SPPS). Its acid-lability allows for selective removal under conditions that are typically orthogonal to the final cleavage of the peptide from the resin.[1] However, the deprotection of Boc groups from N-methylated amino acid residues within a peptide sequence presents unique challenges. The increased steric hindrance imparted by the N-methyl group can impede the approach of the acid catalyst, slowing down the cleavage reaction compared to non-methylated counterparts.[2] This can lead to incomplete deprotection and the generation of deletion sequences in subsequent coupling steps.

Furthermore, the generation of the reactive tert-butyl cation during Boc removal can lead to undesired side reactions, particularly the alkylation of nucleophilic residues such as methionine and tryptophan.[3][] Therefore, optimized protocols with careful consideration of reagents, reaction times, and the use of scavengers are critical for the successful synthesis of N-methylated peptides.

This document provides detailed protocols for the deprotection of Boc groups from N-methylated peptides, discusses common side reactions, and presents quantitative data to guide the selection of the most appropriate methodology.

Challenges in Deprotecting N-Methylated Peptides

The primary challenges in the deprotection of Boc-N-methylated amino acids are:

  • Slower Reaction Kinetics: The steric bulk of the N-methyl group, in addition to the Boc group and the amino acid side chain, can hinder the protonation of the carbamate and subsequent cleavage.[2] This often necessitates longer reaction times or stronger acidic conditions compared to standard Boc deprotection.

  • Increased Risk of Side Reactions: Prolonged exposure to strong acids increases the likelihood of side reactions. The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate sensitive side chains.[2][3] For instance, the sulfur atom in methionine is particularly susceptible to S-alkylation.[5]

  • Aggregation: Peptides rich in N-methylated amino acids have a higher propensity to aggregate, which can limit the access of reagents to the reaction sites on the solid support, leading to incomplete deprotection.[3]

Quantitative Data Summary

The selection of a deprotection protocol is often a balance between reaction efficiency and the minimization of side reactions. The following table summarizes quantitative data for common Boc deprotection methods, with a focus on challenging or N-methylated residues.

Deprotection Reagent/CocktailSubstrate/Peptide ContextReaction TimeYield/PuritySide ProductsReference
50% TFA in DCMGeneral Boc SPPS15-25 minHighAlkylation of sensitive residues (e.g., Trp, Met) if no scavengers are used.[6]
55% TFA in DCMGeneral Boc SPPS (40 peptides, 4-20 residues)30 minAverage purity 9% higher than with 100% TFA.The major impurity with 100% TFA was the omission of the second amino acid.[7]
100% TFAGeneral Boc SPPS (40 peptides, 4-20 residues)5 minLower purity compared to 55% TFA/DCM due to poor resin swelling.Omission of the second amino acid residue.[7]
4 M HCl in 1,4-DioxaneBoc-Ile-OH after N-methylation and benzylationNot specified74% over 3 stepsNot specified[8]
Choline chloride:p-toluenesulfonic acid (1:1)N-Boc-L-Leucine methyl ester25 min68%None reported[9][10]
Choline chloride:p-toluenesulfonic acid (1:1)N-Boc-L-Valine methyl ester25 min63%None reported[9][10]
TFA/TIS/H₂O (95:2.5:2.5)Ac-Met-Glu-Glu-Pro-Asp-OH30 minNot specifiedReduced S-alkylation compared to 1h.[5]
TFA/TIS/H₂O (95:2.5:2.5)Ac-Met-Glu-Glu-Pro-Asp-OH1 hNot specifiedS-alkylation and oxidation of Met.[5]
TFA/Anisole/TMSCl/Me₂S/PPh₃N-Me-Met containing peptide on solid support2-3 hoursNot specifiedDesigned to minimize S-alkylation and oxidation.[2]

Experimental Protocols

Protocol 1: Standard TFA Deprotection for N-Methylated Peptides on Solid Support

This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis, with the inclusion of scavengers to minimize side reactions.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., 2.5% v/v Triisopropylsilane (TIS) and 2.5% v/v H₂O)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM with scavengers) for 2-3 minutes.

  • Deprotection: Add the deprotection solution to the resin and agitate for 20-30 minutes at room temperature. For sterically hindered N-methylated residues, the reaction time may need to be extended.

  • Filtration: Filter the deprotection solution from the resin.

  • Washes:

    • Wash the resin thoroughly with DCM (3 x).

    • Wash the resin with isopropanol (2 x) to help remove residual TFA.[6]

    • Wash the resin again with DCM (3 x).

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIPEA in DCM (2 x 5 minutes).

  • Final Washes: Wash the resin with DCM (3 x) to remove excess DIPEA.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.

Protocol 2: Optimized Deprotection/Cleavage for Peptides Containing N-Methyl-Methionine on Solid Support

This protocol utilizes a robust scavenger cocktail to minimize side reactions such as S-alkylation and oxidation of N-methylated methionine during the final cleavage from the resin.[2]

Materials:

  • Dried peptide-resin (e.g., 100 mg)

  • Dichloromethane (DCM)

  • Optimized Met Cocktail (prepare fresh):

    • Trifluoroacetic Acid (TFA): 8.5 mL

    • Anisole: 0.5 mL

    • Trimethylsilyl chloride (TMSCl): 0.5 mL

    • Dimethyl sulfide (Me₂S): 0.5 mL

    • Triphenylphosphine (PPh₃): 10 mg

  • Ice-cold methyl tert-butyl ether (MTBE)

  • Solid-phase synthesis vessel or round-bottom flask

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM (3 x 5 mL) and allow it to swell for 20 minutes.[2]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (2-3 mL) to the swollen resin. Agitate the mixture at room temperature for 2-3 hours.[2]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.[2]

  • Concentration: Concentrate the combined filtrate to approximately 0.5 mL under a gentle stream of nitrogen.[2]

  • Precipitation and Washing:

    • Add the concentrated solution dropwise to a centrifuge tube containing 10 mL of ice-cold MTBE. A white precipitate of the crude peptide should form.[2]

    • Place the tube at -20 °C for 30 minutes to maximize precipitation.[2]

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE to remove scavengers.[2]

  • Drying and Storage: Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.[2]

Protocol 3: HCl-Mediated Deprotection in Solution Phase

This protocol is suitable for the deprotection of Boc-N-methylated peptides in solution. The resulting hydrochloride salt is often a crystalline solid, which can facilitate purification.[2]

Materials:

  • Boc-protected N-methylated peptide

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Deprotection: Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected peptide. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can range from 30 minutes to a few hours.[2]

  • Product Isolation:

    • Upon completion, the product may precipitate as the hydrochloride salt. If not, add cold ether to induce precipitation.

    • Collect the solid by filtration or centrifugation.

    • Wash the solid with cold ether to remove any residual reagents.

  • Drying: Dry the deprotected peptide hydrochloride salt under vacuum.

Visualizations

G cluster_workflow Boc Deprotection Workflow for N-Methylated Peptides on Resin start Boc-N(Me)-Peptide-Resin swell Swell Resin in DCM start->swell deprotect Treat with TFA/Scavenger Solution swell->deprotect wash_dcm1 Wash with DCM deprotect->wash_dcm1 wash_ipa Wash with Isopropanol wash_dcm1->wash_ipa wash_dcm2 Wash with DCM wash_ipa->wash_dcm2 neutralize Neutralize with DIPEA in DCM wash_dcm2->neutralize wash_dcm3 Wash with DCM neutralize->wash_dcm3 end H₂N-N(Me)-Peptide-Resin wash_dcm3->end

Caption: Workflow for Boc deprotection of N-methylated peptides on solid support.

G cluster_mechanism Mechanism of Boc Deprotection and Side Reaction boc_peptide Boc-N(Me)-Peptide protonation Protonation of Carbonyl Oxygen boc_peptide->protonation + H⁺ carbocation_formation Formation of tert-butyl cation and Carbamic Acid protonation->carbocation_formation deprotected_peptide Deprotected N(Me)-Peptide carbocation_formation->deprotected_peptide - CO₂ co2 CO₂ carbocation_formation->co2 tert_butyl_cation tert-butyl cation carbocation_formation->tert_butyl_cation alkylation S-alkylation (Side Reaction) tert_butyl_cation->alkylation methionine Methionine Residue methionine->alkylation

Caption: Mechanism of Boc deprotection and a common side reaction.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a critical strategy in modern drug discovery, often enhancing therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. Boc-N-Me-D-Phe-OH, a protected and N-methylated D-phenylalanine derivative, is a valuable building block for creating peptides with unique conformational constraints and improved pharmacokinetic profiles. However, the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the N-methylated amide bond introduces significant challenges in the purification of these peptides, primarily due to increased hydrophobicity and the potential for cis/trans isomerism.

This document provides detailed application notes and experimental protocols for the successful purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It addresses common challenges and offers strategies for method development and optimization to achieve high purity and recovery.

Challenges in Purification

The purification of peptides containing this compound by RP-HPLC is often complicated by several factors:

  • Increased Hydrophobicity: The Boc group and the N-methyl-D-phenylalanine residue significantly increase the overall hydrophobicity of the peptide, leading to strong retention on C18 columns. This can result in broad peaks and poor resolution if not properly managed.

  • Cis/Trans Isomerism: The N-methylated amide bond can exist as a mixture of cis and trans isomers, which are often in slow equilibrium. This can lead to the appearance of broad or multiple peaks for a single peptide sequence in the chromatogram, complicating purity assessment and fraction collection.[1]

  • Aggregation: The hydrophobic nature of these peptides can promote aggregation, leading to poor solubility in the initial mobile phase, low recovery, and even precipitation on the column.[1]

  • Steric Hindrance: The bulky nature of the this compound residue can sometimes lead to incomplete couplings during solid-phase peptide synthesis (SPPS), resulting in closely related impurities that are difficult to separate from the target peptide.

Strategies for Optimized Purification

To overcome these challenges, several strategies can be employed during method development:

  • Elevated Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can accelerate the interconversion between cis and trans isomers, often causing the multiple peaks to coalesce into a single, sharper peak.[1]

  • Shallow Gradient Elution: A shallow, optimized gradient of the organic mobile phase around the elution point of the target peptide can significantly improve the resolution between the desired product and closely eluting impurities.[1]

  • Sample Solvent Optimization: To prevent aggregation and ensure complete dissolution, the crude peptide can be initially dissolved in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before dilution with the HPLC mobile phase.[1]

  • Alternative Stationary Phases: While C18 is the standard stationary phase for peptide purification, for highly hydrophobic peptides, a C8 or C4 column might provide better peak shape and recovery.

Data Presentation: A Representative Purification

To illustrate the optimization process, the following tables summarize the purification of a model peptide, Ac-Tyr-Gly-Gly-(Boc-N-Me-D-Phe)-Leu-NH₂ .

Table 1: Initial Screening Gradient
ParameterValue
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection 220 nm
Column Temp. 25°C
Gradient 10-90% B over 40 min
Retention Time 25.2 min (broad peak)
Crude Purity ~65%
Observations Significant peak broadening observed.
Table 2: Optimized Purification Parameters
ParameterCondition 1Condition 2 (Optimized)
Column C18, 5 µm, 100 Å, 10 x 250 mmC18, 5 µm, 100 Å, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min4.0 mL/min
Detection 220 nm220 nm
Column Temp. 25°C45°C
Gradient 30-60% B over 30 min35-50% B over 30 min
Retention Time 18.5 min (multiple peaks)16.8 min (sharp, single peak)
Purity after 1st Pass ~85%>95%
Recovery ModerateHigh

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol outlines the initial steps to determine the retention characteristics of the peptide and to optimize the separation conditions on an analytical scale.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the crude, lyophilized peptide in 100 µL of DMSO.

    • Dilute with 900 µL of Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • Initial Screening Run:

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

    • Gradient: Run a broad linear gradient from 10% to 90% Mobile Phase B over 40 minutes.

  • Method Optimization:

    • Based on the retention time from the screening run, design a shallower gradient around the elution point. For example, if the peptide elutes at 50% B, a gradient of 40-60% B over 20 minutes can be tested.

    • To address peak broadening due to cis/trans isomerism, increase the column temperature in increments of 5°C (e.g., to 30°C, 35°C, 40°C, 45°C) and observe the effect on peak shape.

Protocol 2: Preparative RP-HPLC Purification

This protocol describes the scale-up of the optimized analytical method for purification.

  • System Preparation:

    • Equilibrate the preparative HPLC system, including the appropriately sized C18 column (e.g., 21.2 x 250 mm), with the initial mobile phase conditions of the optimized gradient.

  • Sample Preparation and Loading:

    • Dissolve the crude peptide in the minimum volume of DMSO required for complete dissolution.

    • Dilute with Mobile Phase A to a concentration suitable for injection, ensuring the final percentage of DMSO is low enough not to affect the binding of the peptide to the column.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject the sample onto the equilibrated column.

  • Gradient Elution and Fraction Collection:

    • Run the optimized gradient method.

    • Collect fractions based on the UV chromatogram, ensuring to collect the entire peak corresponding to the target peptide.

  • Analysis of Fractions:

    • Analyze an aliquot of each collected fraction using the optimized analytical HPLC method to determine the purity.

    • Confirm the identity of the peptide in the pure fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization:

    • Combine the fractions that meet the desired purity level.

    • Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a freezer at -80°C).

    • Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.

Mandatory Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide (DMSO/Mobile Phase A) centrifuge Centrifuge dissolve->centrifuge filter Filter centrifuge->filter inject Inject onto Preparative Column filter->inject gradient Run Optimized Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC & MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide Powder lyophilize->final_product

Caption: A general workflow for the HPLC purification of peptides.

Troubleshooting_Logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed broad_peak Broad or Multiple Peaks start->broad_peak low_recovery Low Recovery start->low_recovery poor_resolution Poor Resolution start->poor_resolution increase_temp Increase Column Temperature (e.g., 45°C) broad_peak->increase_temp Isomerization suspected optimize_solvent Optimize Sample Solvent (e.g., use DMSO) low_recovery->optimize_solvent Aggregation suspected shallow_gradient Use Shallower Gradient poor_resolution->shallow_gradient change_column Try Different Column (e.g., C8 or C4) poor_resolution->change_column

Caption: A logical diagram for troubleshooting common HPLC purification issues.

References

Application Notes and Protocols for the Coupling of Boc-N-Me-D-Phe-OH using HATU and HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH), into peptide sequences is a key strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and confer conformational rigidity to peptides. However, the steric hindrance at the N-terminal secondary amine of N-methylated amino acids presents a significant challenge for peptide bond formation, often leading to slow and incomplete reactions, as well as a heightened risk of epimerization.

This document provides detailed application notes and protocols for the use of two common uronium-based coupling reagents, HATU and HBTU, for the efficient coupling of this compound.

Comparative Analysis of HATU and HBTU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling reagents. However, their performance can differ significantly, especially in challenging cases like the coupling of N-methylated amino acids.

HATU is generally considered the more reactive and efficient reagent for such couplings.[1] This is attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[1] This increased reactivity leads to faster reaction times and a lower risk of epimerization.[1][2]

Data Presentation

The following tables summarize the comparative performance of HATU and HBTU for the coupling of sterically hindered and N-methylated amino acids. The data for this compound is extrapolated from studies on similar substrates and serves as a guideline for reaction optimization.

Table 1: General Performance Comparison

ParameterHATUHBTU
Coupling Efficiency High to ExcellentHigh
Reaction Speed FasterSlower
Epimerization Risk LowerHigher
Purity of Crude Product HigherLower

Table 2: Extrapolated Quantitative Data for the Coupling of this compound

Coupling Reagent/BaseTypical Yield (%)Typical Reaction Time (hours)Estimated Epimerization (%)Key Considerations
HATU / DIPEA90-98%1 - 3< 2%Highly efficient for hindered couplings.[1][3]
HATU / TMP90-98%1 - 3< 1%Use of TMP can further reduce epimerization.[4]
HBTU / DIPEA85-95%2 - 62 - 5%A reliable and cost-effective option, though less reactive than HATU.[5]

Note: The quantitative data for this compound is extrapolated from published data on other sterically hindered and N-methylated amino acids. Optimal conditions should be determined empirically for each specific application.

Experimental Protocols

Materials and Reagents:

  • This compound

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (for Fmoc deprotection if applicable)

  • Kaiser test kit

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency and minimizing epimerization.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform standard deprotection (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.

  • Pre-activation: In a separate reaction vessel, dissolve this compound (2.0 eq. relative to resin loading) and HATU (1.9 eq.) in DMF.

  • Base Addition: Add TMP (4.0 eq.) to the pre-activation mixture.

  • Activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Coupling of this compound using HBTU

This protocol provides a reliable and cost-effective method for coupling.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (2.0 eq. relative to resin loading) and HBTU (2.0 eq.) in DMF.

  • Base Addition: Add DIPEA (4.0 eq.) to the coupling solution.

  • Coupling: Immediately add the coupling solution to the resin. Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Upon completion, wash the resin as described in step 8 of Protocol 1.

Visualizations

G Mechanism of Amide Bond Formation using HATU/HBTU cluster_activation Activation cluster_coupling Coupling Boc_AA This compound Active_Ester Activated OAt/OBt Ester Boc_AA->Active_Ester + Coupling Reagent + Base Coupling_Reagent HATU or HBTU Coupling_Reagent->Active_Ester Base DIPEA or TMP Base->Active_Ester Coupled_Product Coupled Peptide-Resin Active_Ester->Coupled_Product + Peptide-Resin Peptide_Resin Peptide-Resin with free N-terminus Peptide_Resin->Coupled_Product G Experimental Workflow for Coupling this compound Start Start Swell_Resin Swell Peptide-Resin in DMF Start->Swell_Resin Deprotect N-terminal Deprotection (if needed) Swell_Resin->Deprotect Wash1 Wash Resin with DMF Deprotect->Wash1 Prepare_Solution Prepare Coupling Solution (this compound + HATU/HBTU + Base in DMF) Wash1->Prepare_Solution Preactivate Pre-activate (for HATU) Prepare_Solution->Preactivate Add_to_Resin Add Coupling Solution to Resin Preactivate->Add_to_Resin Agitate Agitate at Room Temperature Add_to_Resin->Agitate Monitor Monitor with Kaiser Test Agitate->Monitor Monitor->Agitate Positive Wash2 Wash Resin (DMF, DCM, DMF) Monitor->Wash2 Negative End End Wash2->End G Decision Flowchart for Reagent Selection Start Start: Coupling of This compound High_Efficiency_Needed Is highest efficiency and minimal epimerization critical? Start->High_Efficiency_Needed Use_HATU_TMP Use HATU with TMP High_Efficiency_Needed->Use_HATU_TMP Yes Cost_Consideration Is cost a major consideration? High_Efficiency_Needed->Cost_Consideration No Use_HBTU_DIPEA Use HBTU with DIPEA Cost_Consideration->Use_HBTU_DIPEA Yes Use_HATU_DIPEA Use HATU with DIPEA Cost_Consideration->Use_HATU_DIPEA No

References

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis of Peptides Containing Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-α-tert-butyloxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH), into peptide sequences is a widely employed strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, thereby influencing biological activity.[1][2] However, the synthesis of peptides containing N-methylated residues presents significant challenges due to the steric hindrance of the N-methyl group, which can lead to lower reactivity and incomplete coupling reactions.[1]

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound. We present detailed protocols for both methodologies, a quantitative comparison of key performance metrics, and visual workflows to guide researchers in selecting the optimal synthesis strategy.

Challenges in Synthesizing N-Methylated Peptides

The primary obstacle in the synthesis of N-methylated peptides is the reduced nucleophilicity of the secondary amine at the N-terminus of the growing peptide chain. This steric hindrance makes the coupling of the subsequent amino acid more difficult compared to standard peptide synthesis with primary amines.[1] Consequently, more potent coupling reagents, and potentially longer reaction times or elevated temperatures, are often necessary to achieve high coupling efficiency.[3]

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The choice between manual and automated SPPS for peptides containing this compound involves a trade-off between flexibility, throughput, and reproducibility. The following table summarizes the expected quantitative differences between the two methods. The data presented is illustrative for sterically hindered amino acids and may vary depending on the specific peptide sequence, the synthesizer model, and the operator's experience.

ParameterManual Peptide SynthesisAutomated Peptide SynthesisKey Considerations
Coupling Efficiency (at N-Me-D-Phe) >95% (with optimization)>98%Manual synthesis allows for real-time monitoring (e.g., chloranil or isatin test) and immediate adjustments like double coupling. Automated synthesizers can be programmed for extended coupling times or double coupling for challenging residues.[4]
Crude Peptide Purity 50-70%70-90%Automated systems with optimized protocols and highly efficient washing cycles generally yield products with higher initial purity.[4]
Overall Yield (Purified Peptide) 15-30%25-45%Automated synthesis minimizes material loss during reagent transfers and washing steps, often leading to higher and more reproducible overall yields.[4]
Synthesis Time (per peptide) Several hours to daysA few hoursAutomation significantly reduces the hands-on time required for the synthesis of a single peptide.[4]
Reproducibility Operator-dependentHighAutomated systems execute pre-programmed protocols with high precision, ensuring run-to-run consistency.[5]
Flexibility & Optimization HighMedium to HighManual synthesis offers maximum flexibility for troubleshooting and using non-standard reagents. Modern automated synthesizers offer considerable flexibility in protocol design.[4]
Reagent Consumption Can be optimized for minimal excessOften uses standardized excessManual methods allow for more judicious use of expensive reagents, although automated systems are becoming more efficient.[4]

Experimental Protocols

The following protocols are for the incorporation of a single this compound residue into a peptide chain using the Boc/Bzl SPPS strategy on a 0.1 mmol scale.

Protocol 1: Manual Solid-Phase Peptide Synthesis

Materials and Reagents:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Chloranil or Isatin for monitoring coupling to the N-methylated residue

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel with gentle agitation.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Wash the resin with 5% DIEA in DCM (2 x 2 minutes).

    • Wash the resin with DCM (3x).

  • Coupling of Standard Boc-Amino Acid:

    • In a separate vial, pre-activate the Boc-amino acid (3 eq.) with HATU (2.9 eq.) and HOAt (3 eq.) in DMF for 2-5 minutes.

    • Add DIEA (6 eq.) to the activated amino acid solution.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Repeat steps 2 and 3 to deprotect and neutralize the N-terminus of the growing peptide chain.

    • In a separate vial, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and HOAt (3 eq.) in DMF for 5-10 minutes.

    • Add DIEA (6 eq.) to the activated amino acid solution.

    • Add the solution to the resin and agitate for 2-4 hours. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

    • Monitor the coupling completion using the chloranil or isatin test (Kaiser test will be negative for the secondary amine).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for subsequent standard amino acid couplings.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) at 0°C for 1-2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol is a general guideline and should be adapted to the specific automated peptide synthesizer being used.

Setup:

  • Install the appropriate resin in the reaction vessel.

  • Prepare stock solutions of Boc-amino acids, this compound, activating agents (HATU/HOAt), base (DIEA), deprotection solution (50% TFA in DCM), and washing solvents (DCM, DMF).

  • Program the synthesizer with the desired peptide sequence and synthesis protocol.

Automated Synthesis Cycle:

The synthesizer will automatically perform the following steps for each amino acid coupling:

  • Washing: The resin is washed with DMF.

  • Boc Deprotection: The resin is treated with 50% TFA in DCM.

  • Washing: The resin is washed with DCM and DMF to remove residual acid.

  • Neutralization: The resin is treated with a solution of DIEA in DMF or DCM.

  • Coupling:

    • The synthesizer delivers the appropriate Boc-amino acid, HATU/HOAt, and DIEA to the reaction vessel.

    • For the This compound coupling , program the synthesizer for an extended coupling time (e.g., 2-4 hours) or a double coupling cycle. Some synthesizers also allow for heating during coupling, which can improve efficiency for sterically hindered residues.[6]

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

Post-Synthesis Processing:

  • Resin Removal: Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • Cleavage and Purification: The final cleavage, deprotection, precipitation, and purification steps are typically performed manually as described in the manual synthesis protocol (steps 7 and 8).

Visualizations

Manual_SPPS_Workflow start Start: Swollen Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HATU, DIEA) wash2->coupling monitoring Monitoring (Kaiser/Chloranil Test) coupling->monitoring wash3 Wash (DMF, DCM) end_cycle Next Cycle or Final Cleavage wash3->end_cycle monitoring->coupling Incomplete (Recouple) monitoring->wash3 Complete

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow setup Setup: Load Reagents & Program synthesis_cycle Automated Synthesis Cycle (Deprotection, Wash, Coupling) setup->synthesis_cycle difficult_coupling Special Protocol for This compound (Extended Time/Double Couple) synthesis_cycle->difficult_coupling completion_check Sequence Complete? difficult_coupling->completion_check completion_check->synthesis_cycle No manual_cleavage Manual Post-Processing: Cleavage, Precipitation, Purification completion_check->manual_cleavage Yes final_product Purified Peptide manual_cleavage->final_product

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Logic_Comparison main_topic Peptide Synthesis with This compound manual Manual Synthesis main_topic->manual automated Automated Synthesis main_topic->automated manual_flex High Flexibility & Control manual->manual_flex manual_time Labor Intensive Longer Synthesis Time manual->manual_time manual_repro Operator-Dependent Reproducibility manual->manual_repro auto_speed High Throughput Rapid Synthesis automated->auto_speed auto_repro High Reproducibility & Consistency automated->auto_repro auto_yield Higher Purity & Yield automated->auto_yield

Caption: Logical Comparison of Manual vs. Automated Synthesis.

Conclusion

The synthesis of peptides containing the sterically hindered amino acid this compound requires careful consideration of the synthesis methodology. Manual SPPS offers unparalleled flexibility, which is advantageous for optimizing coupling conditions for such challenging residues. However, it is labor-intensive and prone to operator variability.

Automated peptide synthesis provides a highly reproducible and efficient alternative, often resulting in higher crude purity and overall yield with significantly less hands-on time.[4][5] For routine synthesis of multiple peptides containing N-methylated amino acids, automation is the superior choice. The protocols and comparative data presented here serve as a comprehensive guide for researchers to make an informed decision based on their specific project goals, resources, and throughput requirements.

References

Application Notes and Protocols for the Synthesis of N-Methylated Peptide Libraries with Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a critical modification in contemporary peptide drug design, offering a strategic approach to enhance the therapeutic potential of peptide-based candidates. The substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen confers several advantageous properties, including increased metabolic stability against proteolytic degradation, improved cell permeability, and enhanced oral bioavailability. These attributes are crucial for the development of next-generation therapeutics. Boc-N-Me-D-Phe-OH, a protected N-methylated D-phenylalanine, is a key building block in the synthesis of N-methylated peptides, particularly in the development of opioid receptor modulators and other bioactive peptides where conformational rigidity and enzymatic resistance are desired.

These application notes provide detailed methodologies for the synthesis of N-methylated peptide libraries incorporating this compound using Boc-based solid-phase peptide synthesis (SPPS). The protocols are designed to guide researchers through single peptide synthesis and the more complex split-and-pool strategy for library generation.

Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids

The primary challenge in synthesizing N-methylated peptides is the steric hindrance at the N-methylated amine, which can significantly impede coupling efficiency. The choice of coupling reagent is therefore critical for achieving high yields and purity. Below is a summary of commonly used coupling reagents and their general performance in the context of coupling sterically hindered amino acids like this compound.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt1 - 4 hours>95>90Very LowHighly efficient for sterically hindered couplings. Often the reagent of choice for N-methylated amino acids.[1]
HBTU Aminium/Uronium Salt2 - 6 hours>90>85LowA common and effective coupling reagent, though may be slightly less efficient than HATU for challenging couplings.[1][2]
PyBOP Phosphonium Salt2 - 8 hours>90>85LowAnother highly effective reagent for sterically hindered couplings with a low propensity for racemization.[1][2]
DIC/HOBt Carbodiimide/Additive4 - 12 hours70-9070-85ModerateA cost-effective option, but generally slower and may result in lower yields and higher racemization for N-methylated residues.[1]
PyAOP Phosphonium Salt1 - 4 hours>95>90Very LowParticularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Single Peptide Incorporating this compound

This protocol outlines the manual synthesis of a single peptide on a solid support using Boc chemistry.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent (e.g., HATU)

  • HOBt (1-Hydroxybenzotriazole)

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous hydrofluoric acid (HF) or TFMSA for cleavage

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in the reaction vessel.

  • First Amino Acid Loading:

    • Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type (e.g., esterification for Merrifield resin).

  • Peptide Chain Elongation (One Cycle):

    • Boc Deprotection:

      • Wash the resin with DCM (3x).

      • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

      • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

    • Neutralization:

      • Treat the resin with a solution of 10% DIEA in DCM for 5 minutes (repeat twice).

      • Wash the resin with DCM (5x).

    • Amino Acid Coupling (for this compound):

      • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

      • Add DIEA (6 equivalents) to the activation mixture and vortex briefly.

      • Immediately add the activated amino acid solution to the resin.

      • Shake the reaction vessel for 2-4 hours at room temperature.

      • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine after successful coupling). If the coupling is incomplete, a second coupling may be necessary.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Peptide Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin thoroughly and dry it under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or another strong acid cocktail (e.g., TFMSA/TFA/thioanisole). This step should be performed in a specialized apparatus by trained personnel.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Protocol 2: Synthesis of an N-Methylated Peptide Library using Split-and-Pool Strategy

This protocol describes the synthesis of a one-bead-one-compound peptide library.[3][4][5][6]

Materials:

  • As listed in Protocol 1.

  • Multiple reaction vessels for parallel synthesis.

Procedure:

  • Resin Preparation: Swell the resin in DCM in a single reaction vessel.

  • First Position Synthesis:

    • Perform the first amino acid coupling as described in Protocol 1.

  • Split-and-Pool Cycle:

    • Pool and Mix: After the first amino acid is coupled, pool all the resin into a single vessel and wash thoroughly to ensure uniform mixing.

    • Split: Divide the resin equally into separate reaction vessels, one for each amino acid to be incorporated at the next position.

    • Couple: In each vessel, perform the coupling reaction with a different Boc-protected amino acid (this is where this compound would be introduced in one of the vessels). Use the coupling conditions outlined in Protocol 1.

    • Pool and Mix: After the coupling reactions are complete, pool all the resin from the different vessels back into a single container. Wash thoroughly to ensure complete mixing of all the beads.

  • Repeat Cycles: Repeat the split-and-pool cycle for each subsequent position in the peptide library until the desired length is achieved.

  • Final Deprotection and Cleavage: After the final cycle, perform the final Boc deprotection. The library can then be cleaved from the resin as a mixture or individual beads can be isolated for cleavage and screening.

  • Screening: The resulting one-bead-one-compound library is now ready for high-throughput screening to identify peptides with desired biological activities.

Visualizations

Workflow for High-Throughput Synthesis and Screening of an N-Methylated Peptide Library

G cluster_synthesis Peptide Library Synthesis (Split-and-Pool) cluster_screening High-Throughput Screening start Start with Solid Support Resin split1 Split Resin into N portions start->split1 couple1 Couple Building Block A1, A2...AN split1->couple1 pool1 Pool and Mix Resin couple1->pool1 split2 Split Resin into M portions pool1->split2 couple2 Couple Building Block B1, B2...BM (e.g., this compound) split2->couple2 pool2 Pool and Mix Resin couple2->pool2 elongation Repeat Cycles for Desired Length pool2->elongation final_deprotection Final N-terminal Deprotection elongation->final_deprotection cleavage Cleave Peptides from Beads final_deprotection->cleavage assay Biological Assay (e.g., Receptor Binding) cleavage->assay hit_id Identify 'Hit' Beads assay->hit_id sequencing Sequence Analysis of Hits (e.g., MS/MS) hit_id->sequencing sar Structure-Activity Relationship (SAR) Studies sequencing->sar

Caption: Workflow for the synthesis and screening of a one-bead-one-compound N-methylated peptide library.

Signaling Pathway of Mu-Opioid Receptor Activated by N-Methylated Peptide Agonists

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agonist N-Methylated Peptide Agonist (e.g., DAMGO) receptor Mu-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates pi3k PI3K g_protein->pi3k Activates ac Adenylyl Cyclase g_protein->ac Inhibits akt Akt (PKB) pi3k->akt Activates mtor mTOR akt->mtor Activates survival Cell Survival (Anti-apoptosis) akt->survival Promotes p70s6k p70 S6 Kinase mtor->p70s6k Activates eif4e_bp1 4E-BP1 mtor->eif4e_bp1 Inhibits (via phosphorylation) translation Protein Synthesis (Translational Control) p70s6k->translation eif4e eIF4E eif4e_bp1->eif4e Represses eif4e->translation Initiates camp cAMP ac->camp Decreased production

References

Troubleshooting & Optimization

overcoming steric hindrance in coupling Boc-N-Me-D-Phe-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the coupling of the sterically hindered amino acid, Boc-N-Me-D-Phe-OH.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The primary reason for poor coupling efficiency of this compound is steric hindrance. The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the N-methyl group significantly obstructs the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support. This steric bulk leads to slower reaction rates and can result in incomplete coupling.[1][2]

Q2: What are the signs of an inefficient coupling of this compound?

A2: A common indicator of incomplete coupling is a positive result from a qualitative ninhydrin (Kaiser) test, which detects unreacted primary amines on the resin.[2] A blue or violet color indicates that a significant number of N-terminal amines have not reacted with the this compound. For N-methylated N-terminal amino acids, the bromophenol blue test can be used, where a blue to green color indicates an incomplete reaction. Other signs of poor coupling include a lower-than-expected weight gain of the resin and the presence of deletion sequences in the final peptide, which can be identified by mass spectrometry.

Q3: Which coupling reagents are most effective for incorporating this compound?

A3: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents. Reagents such as HATU, HBTU, HCTU, PyBOP, and PyAOP are considered among the most efficient for these challenging couplings.[1][3][4] COMU is another highly effective third-generation uronium salt with a favorable safety profile.[4][5]

Q4: Can microwave-assisted synthesis improve the coupling efficiency of this compound?

A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve the coupling of sterically hindered N-methylated amino acids. The use of microwave energy can drive difficult couplings to completion more quickly and efficiently than at room temperature.[6]

Troubleshooting Guide

Issue: Positive Ninhydrin or Bromophenol Blue Test After Coupling

A positive colorimetric test indicates the presence of unreacted amines on the resin, signifying an incomplete coupling reaction. The following workflow can be used to diagnose and resolve the issue.

G start Positive Colorimetric Test (Incomplete Coupling) double_couple Immediate Action: Double Couple start->double_couple Most Common First Step optimize_reagents Optimize Reagents: - Switch to a more potent coupling reagent (e.g., HATU, COMU) - Increase equivalents of amino acid and coupling reagent (3-5 eq.) double_couple->optimize_reagents If still positive proceed Proceed to Next Deprotection Step double_couple->proceed If successful (negative test) optimize_conditions Optimize Conditions: - Increase reaction time (2-4 hours or overnight) - Increase temperature (e.g., 40-50°C) optimize_reagents->optimize_conditions If still positive optimize_reagents->proceed If successful capping Final Step if Unsuccessful: Capping optimize_conditions->capping If coupling remains incomplete optimize_conditions->proceed If successful G cluster_activation Activation Pathway (Uronium/Aminium Salts) cluster_coupling Coupling to Resin BocAA This compound ActiveEster OAt-Active Ester BocAA->ActiveEster Activation HATU HATU + Base (DIEA) HATU->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Nucleophilic Attack Resin H2N-Peptide-Resin Resin->PeptideBond

References

side reactions associated with TFA cleavage of Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions associated with the trifluoroacetic acid (TFA) cleavage of N-tert-butyloxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the TFA cleavage of this compound?

The two main side reactions of concern are:

  • Tert-butylation of the Phenyl Ring: The TFA-mediated cleavage of the Boc group generates a reactive tert-butyl cation. This cation is an electrophile and can attack the electron-rich phenyl ring of the D-phenylalanine residue, leading to the formation of tert-butylated impurities. While the phenylalanine ring is less nucleophilic than the side chains of amino acids like tryptophan or cysteine, this side reaction can still occur, resulting in byproducts with a mass increase of 56 Da.[1]

  • Peptide Bond Cleavage: Peptides containing N-methylated amino acids can be susceptible to cleavage of the peptide bond C-terminal to the N-methylated residue under strong acidic conditions like TFA. This fragmentation is a significant concern as it leads to truncated peptide sequences and reduced yield of the desired product. The mechanism is believed to proceed through an oxazolone-like intermediate.

Q2: How does N-methylation affect the TFA cleavage process?

The presence of the N-methyl group introduces significant steric hindrance around the carbamate linkage. This can slow down the rate of Boc deprotection compared to non-methylated amino acids, potentially requiring longer reaction times or stronger acidic conditions to achieve complete removal.[2] This increased steric bulk can also influence the susceptibility to side reactions.

Q3: What is the role of scavengers in the cleavage cocktail?

Scavengers are added to the TFA cleavage cocktail to "trap" the reactive tert-butyl cations generated during Boc deprotection. By reacting with these carbocations at a faster rate than the amino acid side chains, they prevent unwanted alkylation of the peptide.[1][2]

Q4: Can racemization of the D-phenylalanine residue occur during TFA cleavage?

There is a potential for racemization of N-alkylated amino acids during TFA cleavage, proposed to occur via a planar oxazolone-like intermediate. While this is a known risk, specific quantitative data on the extent of racemization for N-Me-D-Phe-OH under standard TFA conditions is not extensively documented. Careful analysis of the final product's stereochemical purity is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Observation of unexpected peaks in HPLC/LC-MS with a +56 Da mass shift. Formation of tert-butylated N-Me-D-Phe-OH.Optimize the scavenger cocktail by incorporating or increasing the concentration of scavengers like triisopropylsilane (TIS) and water. A common starting point is a TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture.[1]
Low yield of the desired product and observation of truncated sequences. Cleavage of the peptide bond C-terminal to the N-Me-D-Phe residue.Minimize the cleavage reaction time and temperature. Perform the cleavage at a lower temperature (e.g., 4°C) to reduce the rate of this side reaction.[3] Consider using a milder cleavage cocktail if compatible with other protecting groups.
Incomplete deprotection of the Boc group. Increased steric hindrance due to the N-methyl group. Insufficient reaction time or TFA concentration.Extend the reaction time and monitor the progress by TLC or LC-MS. Consider using a higher concentration of TFA, but be mindful that this may increase side reactions. For particularly difficult cases, gentle warming (e.g., to 40°C) can be attempted, but the use of an effective scavenger cocktail is critical under these conditions.
Discoloration of the reaction mixture (yellow or brown). Oxidation of sensitive residues (if present in a larger peptide) or impurities in the TFA.Use high-purity, fresh TFA. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). If other sensitive residues like tryptophan are present, consider adding scavengers like 1,2-ethanedithiol (EDT).

Data Presentation

Table 1: Effectiveness of Scavenger Cocktails in Preventing Tert-butylation

While specific quantitative data for this compound is limited, the following table, adapted from studies on other susceptible amino acids, illustrates the general effectiveness of different scavengers in reducing tert-butylation side products.

Scavenger Cocktail (v/v/v)% Desired Peptide (Illustrative)% Tert-butylated Side Product (Illustrative)
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
Reagent K (TFA/phenol/water/thioanisole/EDT)>98%<2%

Data is illustrative and based on studies of peptides containing highly susceptible residues like cysteine to demonstrate the principle of scavenger efficacy.[2]

Table 2: Impact of Cleavage Conditions on N-Terminal Ac-NMePhe Deletion

This table is adapted from a study on an N-acetylated N-methyl-phenylalanine containing peptide and highlights the significant effect of the cleavage cocktail and conditions on the yield of the desired product versus the truncated side product.

Cleavage ReagentTime (h)TemperatureYield of Desired Peptide (%)Yield of Deletion Product (%)
Reagent B (TFA:H₂O:phenol:TIPS = 88:5:5:2)2Room Temp~40%~60%
Pure TFA34°C44%56%
95% TFA / 5% H₂O34°C25%75%

Data adapted from a study on a model peptide to illustrate the lability of the peptide bond adjacent to an N-methylated residue under different TFA cleavage conditions.[3]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of this compound with Scavengers

  • Preparation: Dissolve the this compound substrate in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Scavenger Addition: To the solution, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) and deionized water to a final concentration of 2.5-5% (v/v).

  • TFA Addition: Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 50-95% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA. Co-evaporate with a solvent like toluene to remove residual acid.

  • Precipitation: Precipitate the crude product by adding the concentrated residue to a 10-fold volume of ice-cold diethyl ether.

  • Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under vacuum.

Protocol 2: Analytical Method for Detecting Side Products

  • High-Performance Liquid Chromatography (HPLC):

    • System: A reverse-phase HPLC system with a C18 column is suitable for analysis.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 30 minutes is a good starting point for method development.

    • Detection: UV detection at 220 nm and 254 nm.

    • Analysis: Inject the crude product dissolved in the initial mobile phase composition. Tert-butylated side products will typically have a longer retention time than the desired product due to increased hydrophobicity. Peptide cleavage products will have significantly shorter retention times.

  • Mass Spectrometry (MS):

    • Analyze the crude product by LC-MS to confirm the molecular weights of the main product and any impurities.

    • Look for masses corresponding to the desired product, unreacted starting material, the tert-butylated product (+56 Da), and any truncated peptide fragments.

Mandatory Visualizations

TFA_Cleavage_Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_workup Work-up & Isolation start This compound dissolve Dissolve in DCM start->dissolve add_scavengers Add Scavengers (TIS, H2O) dissolve->add_scavengers add_tfa Add TFA (0°C to RT) add_scavengers->add_tfa monitor Monitor by HPLC/LC-MS add_tfa->monitor concentrate Concentrate monitor->concentrate precipitate Precipitate in cold ether concentrate->precipitate isolate Isolate & Dry Product precipitate->isolate end end isolate->end N-Me-D-Phe-OH·TFA

Caption: Experimental workflow for the TFA cleavage of this compound.

Side_Reaction_Pathways Boc_NMe_Phe This compound tBu_cation tert-butyl cation Boc_NMe_Phe->tBu_cation generates Desired_Product N-Me-D-Phe-OH Boc_NMe_Phe->Desired_Product Deprotection TFA TFA Side_Product_1 t-Bu-N-Me-D-Phe-OH tBu_cation->Side_Product_1 Alkylation Trapped_cation Trapped Cation tBu_cation->Trapped_cation Trapping Side_Product_2 Peptide Bond Cleavage (if in peptide) Desired_Product->Side_Product_2 Fragmentation Scavengers Scavengers (TIS, H2O) Scavengers->Trapped_cation

Caption: Competing reaction pathways during TFA cleavage of this compound.

Troubleshooting_Logic cluster_problems Identify Problem cluster_solutions Implement Solution start Problem Observed plus_56_da +56 Da peak in MS start->plus_56_da low_yield Low Yield / Truncation start->low_yield incomplete Incomplete Reaction start->incomplete add_scavengers Increase/Add Scavengers (TIS, H2O) plus_56_da->add_scavengers optimize_conditions Optimize Conditions: - Lower Temperature - Shorter Time low_yield->optimize_conditions extend_time Extend Reaction Time Increase TFA concentration incomplete->extend_time end end add_scavengers->end Re-analyze optimize_conditions->end extend_time->end

Caption: Logical troubleshooting workflow for TFA cleavage side reactions.

References

Technical Support Center: Optimizing Coupling of Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the coupling of Boc-N-Me-D-Phe-OH in peptide synthesis. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges in coupling N-methylated amino acids like this compound are the reduced nucleophilicity and increased steric bulk of the secondary amine.[1] This steric hindrance can lead to slower reaction times, incomplete couplings, and an increased risk of side reactions such as racemization.[1]

Q2: Which coupling reagents are most effective for this compound?

A2: Due to the challenges mentioned above, highly reactive coupling reagents are necessary. Uronium/aminium salts like HATU, HBTU, and HCTU, as well as phosphonium salts such as PyBOP and PyAOP, are generally effective.[1][2][3] For particularly difficult couplings, reagents like HATU are often preferred due to their high reactivity and ability to minimize epimerization.[4]

Q3: How can I monitor the completion of the coupling reaction?

A3: Standard ninhydrin tests are not effective for monitoring the coupling to a secondary amine like an N-methylated amino acid. The bromophenol blue test is a suitable alternative, where a color change from blue to yellow indicates a complete reaction.[4][5]

Q4: What is "double coupling" and when should it be used?

A4: Double coupling is the process of repeating a coupling step with fresh reagents after an initial incomplete reaction. This is a common strategy for sterically hindered amino acids like this compound, especially if a bromophenol blue test indicates the presence of unreacted amines after the first coupling.

Q5: How does the choice of base affect the coupling of this compound?

A5: The base is crucial for the activation of the coupling reagent and for neutralizing the protonated N-terminus of the peptide chain. While a strong base like N,N-Diisopropylethylamine (DIEA) is commonly used, it can also increase the risk of racemization.[3][5] In cases where epimerization is a concern, a weaker base such as N-methylmorpholine (NMM) or collidine may be a better choice.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield (Positive bromophenol blue test)Insufficient Reagent Activity: The coupling reagent may not be potent enough for the sterically hindered N-methylated amino acid.Switch to a more powerful coupling reagent: Consider using HATU, HCTU, or COMU for higher reactivity.[5]
Steric Hindrance: The bulky Boc and N-methyl groups are impeding the reaction.Increase reagent excess: Use a 3-5 fold excess of this compound and the coupling reagent. Extend reaction time: Increase the coupling time to 2-4 hours or even overnight.[5] Elevate temperature: Carefully increase the reaction temperature (e.g., to 40-50°C) to overcome the activation energy barrier.[1]
Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, blocking reactive sites.Use a different solvent: Switch from DMF to NMP or a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) to improve solvation.[5] Consider microwave-assisted synthesis: Microwave energy can help disrupt aggregation and accelerate the reaction.[5]
High Levels of Epimerization Over-activation of the Carboxylic Acid: Prolonged pre-activation can lead to the formation of oxazolone intermediates, which are prone to racemization.Reduce pre-activation time: Pre-activate the amino acid for a shorter period (e.g., 1-3 minutes) before adding it to the resin.[1][5]
Strong Base: The use of a strong base like DIEA can promote epimerization.Use a weaker base: Switch to N-methylmorpholine (NMM) or collidine.[5]
Prolonged Reaction at Elevated Temperature: High temperatures, while improving coupling, can also increase the rate of epimerization.Optimize time and temperature: Find the shortest reaction time at the lowest effective temperature that provides a good yield.
Presence of Unidentified Side Products Guanidinylation: Uronium-based reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium cap.Avoid large excess of coupling reagent: Use a stoichiometric amount or a slight excess of the coupling reagent. Pre-activate the amino acid: This minimizes the time the free coupling reagent is in contact with the resin.[1]

Quantitative Data Summary

The following table summarizes the performance of various coupling reagents for hindered N-methylated amino acids, based on qualitative and semi-quantitative data from comparative studies. Specific yields for this compound may vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent/Method Typical Reaction Time Relative Yield Key Considerations
HATU 1-4 hoursHighHighly reactive, suitable for sterically hindered couplings with low racemization.[4]
HBTU 2-6 hoursSignificantGenerally effective, but may be less efficient than HATU for highly hindered couplings.[1]
PyBroP 1-2 hoursSignificantA phosphonium-based reagent that is effective for hindered couplings.[1]
Boc-Phe-NCA ProlongedSuperiorReported to be superior for prolonged reaction times or at elevated temperatures.[1]
Pivaloyl mixed anhydride -< 10%Generally not effective for highly hindered N-methylated amino acids.[1]
Pentafluorophenyl ester -< 10%Generally not effective for highly hindered N-methylated amino acids.[1]
Acyl fluoride -< 10%Generally not effective for highly hindered N-methylated amino acids.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-4 equivalents)

  • HATU (2.9-3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Deprotection: If applicable, deprotect the N-terminal protecting group (e.g., Fmoc or Boc) using standard procedures.

  • Washing: Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA and agitate the solution for 1-3 minutes to pre-activate the amino acid.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using the bromophenol blue test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by Dichloromethane (DCM).

Protocol 2: Double Coupling for Difficult Sequences
  • First Coupling: Follow steps 1-7 of Protocol 1.

  • Incomplete Reaction Check: If the bromophenol blue test is positive (indicating an incomplete reaction), drain the reaction solution.

  • Second Coupling: Immediately add a freshly prepared solution of activated this compound (as in step 4 of Protocol 1) to the same resin.

  • Second Reaction: Agitate the reaction mixture for another 1-2 hours.

  • Final Monitoring and Washing: Perform another bromophenol blue test. Once the reaction is complete, wash the resin as described in step 8 of Protocol 1.

Visualizations

G Troubleshooting Workflow for this compound Coupling start Start Coupling Reaction monitor Monitor with Bromophenol Blue Test start->monitor complete Coupling Complete Proceed to next step monitor->complete Negative (Yellow) incomplete Incomplete Coupling monitor->incomplete Positive (Blue) troubleshoot Troubleshooting Options incomplete->troubleshoot double_couple Perform Double Coupling troubleshoot->double_couple increase_time_temp Increase Time / Temperature troubleshoot->increase_time_temp change_reagent Change Coupling Reagent (e.g., to HATU) troubleshoot->change_reagent re_monitor Re-monitor with Bromophenol Blue Test double_couple->re_monitor increase_time_temp->re_monitor change_reagent->re_monitor re_monitor->complete Negative (Yellow) re_monitor->incomplete Positive (Blue) Consider capping

Caption: Troubleshooting workflow for this compound coupling.

PeptideCoupling General Peptide Coupling Pathway cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA_OH This compound Activated_Ester Activated Ester Intermediate Boc_AA_OH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester Peptide_Bond_Formation Peptide Bond Formation Activated_Ester->Peptide_Bond_Formation Activated_Ester->Peptide_Bond_Formation Resin_Peptide Resin-Bound Peptide with free N-terminus Resin_Peptide->Peptide_Bond_Formation New_Peptide Elongated Peptide Peptide_Bond_Formation->New_Peptide

Caption: General pathway for peptide bond formation.

References

Technical Support Center: Synthesis of Consecutive N-methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptides containing consecutive N-methylated residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing peptides with consecutive N-methylated residues?

The main challenges stem from the increased steric hindrance and reduced nucleophilicity of the N-methylated amine.[1][2][3] This leads to several common issues:

  • Low Coupling Efficiency: The bulky N-methyl group hinders the approach of the activated amino acid, resulting in incomplete or slow coupling reactions and leading to deletion sequences.[1][4][5]

  • Aggregation: Peptides containing N-methylated amino acids, particularly hydrophobic ones, are prone to aggregation during solid-phase peptide synthesis (SPPS).[6][7]

  • Side Reactions: The forcing conditions often required for coupling can promote side reactions such as epimerization (racemization) of the activated amino acid.[2][8][9] Diketopiperazine formation is another potential side reaction, especially with proline residues.[10]

  • Difficult Cleavage and Purification: N-methyl-rich peptides can exhibit poor solubility and complex HPLC profiles with multiple peaks due to the presence of different conformers, making purification challenging.[6][10]

Q2: Which coupling reagents are most effective for coupling N-methylated amino acids?

Standard coupling reagents are often inefficient for coupling to or with N-methylated residues.[11] Highly reactive reagents are necessary to overcome the steric hindrance.[2] The most commonly recommended and effective coupling reagents include:

  • Uronium/Aminium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular choice due to its high reactivity and ability to minimize racemization.[8][11][12] HBTU and TBTU are also used, but HATU often provides better results for difficult couplings.[11]

  • Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective, particularly for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[10][11] PyBrOP is an even more reactive option for extremely difficult couplings.[11]

  • Other Reagents: BOP-Cl has been noted for its utility in couplings involving N-methylated amino acids.[11][13]

Q3: What is on-resin N-methylation, and when should it be used?

On-resin N-methylation is a strategy where the methylation of the amide nitrogen is performed directly on the solid support after the amino acid has been incorporated into the peptide chain.[14][15] This approach can be advantageous as it avoids the difficult coupling of pre-methylated amino acid building blocks.[4] A common method involves a three-step procedure of sulfonylation, methylation, and desulfonylation.[15]

Q4: How can I monitor the completion of a coupling reaction to an N-methylated amine?

The standard ninhydrin test, which detects primary amines, will not work for monitoring coupling to a secondary N-methylated amine. The bromophenol blue test is a suitable alternative for this purpose.[6]

Troubleshooting Guide

Problem 1: Low Coupling Yield / Presence of Deletion Sequences

Symptoms:

  • Mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to peptides missing one or more amino acids (deletion sequences).[5]

  • Low overall yield of the desired full-length peptide.[5]

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently reactive coupling reagent Switch to a more potent coupling reagent such as HATU, PyAOP, or PyBOP.[2][10] For extremely hindered couplings, consider using PyBrOP.[11]
Steric Hindrance Increase the coupling reaction time (e.g., double the standard time).[5][6] A second coupling (double coupling) may be necessary.[6] Consider performing the reaction at a slightly elevated temperature or using microwave-assisted synthesis.[16]
Peptide Aggregation on Resin Switch the synthesis solvent from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures.[5]
Problem 2: Epimerization / Racemization of Amino Acid Residues

Symptoms:

  • HPLC analysis of the purified peptide shows a peak with the correct mass but a different retention time, often appearing as a shoulder or a closely eluting peak to the main product.

  • Chiral amino acid analysis confirms the presence of D-amino acids where L-amino acids were expected (or vice-versa).

Possible Causes & Solutions:

CauseRecommended Solution
Over-activation of the amino acid Minimize the pre-activation time of the amino acid before adding it to the resin (e.g., 1-3 minutes for HATU).[2]
Strong Base If using a strong base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM) or sym-collidine, especially for amino acids prone to racemization.[8]
Highly Reactive Coupling Reagent While highly reactive reagents are needed, some can increase the risk of epimerization. The addition of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) can help suppress this side reaction.[10][17]
Problem 3: Aggregation and Poor Solubility

Symptoms:

  • Difficulty swelling the resin during synthesis.

  • The peptide precipitates out of solution during purification or after lyophilization.[6]

  • Low recovery after purification.[5]

Possible Causes & Solutions:

CauseRecommended Solution
Hydrophobic nature of the peptide Incorporate solubilizing tags or linkers, such as polyethylene glycol (PEG), into the peptide sequence.[7]
Interchain hydrogen bonding During synthesis, use NMP as the solvent and consider chaotropic agents.[5] For dissolving the final product, systematically test different solvents, starting with common ones like water, and then moving to organic solvents or aqueous solutions with organic modifiers (e.g., acetonitrile, DMSO).[6]
Formation of secondary structures The inclusion of pseudoproline dipeptides can help disrupt aggregation during synthesis.[7]
Problem 4: Side Reactions During Cleavage

Symptoms:

  • MS analysis shows fragmentation of the peptide backbone, particularly between two consecutive N-methylated residues.[10]

  • Loss of an N-terminal acetylated N-methylamino acid.[10]

  • Formation of diketopiperazines (DKPs).[10]

Possible Causes & Solutions:

CauseRecommended Solution
Prolonged exposure to strong acid (TFA) Optimize the cleavage time. Shorter cleavage times can often reduce side reactions without significantly impacting the cleavage yield.[10]
Aspartimide formation If your sequence contains aspartic acid, be aware that prolonged exposure to DBU (used in some on-resin methylation protocols) can lead to aspartimide formation.[15][18] Consider alternative methylation strategies or carefully optimize the DBU treatment time.[15][18]

Quantitative Data Summary

Table 1: HPLC Purity of a Crude N-methylated Peptide Under Different Synthesis Conditions

EntrySynthesis MethodN-methylation TimeHPLC Purity of Crude Product (%)
1Ultrasonic Bath (UA)2 minutes34
2Microwave (MW) at 40°C2 minutes75
3Microwave (MW) at 70°C2 minutes41
4Ultrasonic Bath (UA)25 minutes74-99 (for various residues)
5Laboratory Shaker (SS)25 minutesNearly identical to UA
6Microwave (MW) at RT25 minutesNearly identical to UA

Data adapted from a study on time-reduced N-methylation, demonstrating the impact of reaction time and method on product purity.[15]

Experimental Protocols

Protocol 1: General Solid-Phase Coupling of an Fmoc-N-methyl Amino Acid using HATU

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation: a. Swell the peptide-resin in DMF for 30 minutes.[2] b. Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min). c. Wash the resin thoroughly with DMF (5 x 1 min).[2]

2. Amino Acid Activation: a. In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF. b. Add DIEA (8 equivalents) to the solution and mix. c. Allow 1-3 minutes for pre-activation.[2]

3. Coupling Reaction: a. Add the activated amino acid solution to the deprotected peptide-resin.[6] b. Agitate the reaction vessel at room temperature for 1-4 hours. Note that coupling to another N-methyl residue may require longer reaction times or a second coupling.[2]

4. Monitoring and Washing: a. Monitor the reaction completion using the bromophenol blue test.[6] b. Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2]

Protocol 2: On-Resin N-Methylation (o-NBS protection method)

This protocol outlines a common three-step on-resin N-methylation procedure.

1. Sulfonylation (o-NBS Protection): a. To the deprotected N-terminal amine on the resin, add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (or DMAP) in NMP.[15] b. Shake the reaction for approximately 15-30 minutes. c. Wash the resin thoroughly with NMP (5x).[15]

2. Methylation: a. Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate (or methyl iodide) in NMP to the resin. b. Shake for approximately 5-15 minutes. This step may be repeated. c. Wash the resin thoroughly with NMP (5x).[15]

3. Desulfonylation (o-NBS Deprotection): a. Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP. b. Shake for approximately 5-15 minutes. This step is typically repeated. c. Wash the resin thoroughly with NMP (5x) and then DCM to prepare for the next coupling step.[15]

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_methylation On-Resin N-Methylation resin Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA-OH, Coupling Reagent (e.g., HATU), Base wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end_cycle Repeat Cycle or Proceed to Methylation/Cleavage wash2->end_cycle sulfonylation 1. Sulfonylation (o-NBS-Cl) end_cycle->sulfonylation Optional methylation 2. Methylation (DBU, MeI) sulfonylation->methylation desulfonylation 3. Desulfonylation (Mercaptoethanol, DBU) methylation->desulfonylation desulfonylation->coupling Couple next AA

SPPS workflow with optional on-resin N-methylation.

troubleshooting_low_yield start Problem: Low Coupling Yield check_reagent Is the coupling reagent strong enough (e.g., HATU, PyAOP)? start->check_reagent check_conditions Are reaction conditions optimized (time, temp)? check_reagent->check_conditions Yes sol_reagent Solution: Switch to a more potent reagent (HATU, PyAOP, PyBrOP) check_reagent->sol_reagent No check_aggregation Is aggregation suspected? check_conditions->check_aggregation Yes sol_conditions Solution: Increase reaction time, use double coupling, or apply microwave heating check_conditions->sol_conditions No sol_aggregation Solution: Switch solvent to NMP, add chaotropic salts check_aggregation->sol_aggregation Yes

Troubleshooting logic for low coupling yield.

References

Technical Support Center: Improving Solubility of Hydrophobic Peptides Containing Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with hydrophobic peptides, particularly those incorporating the N-α-tert-Butoxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH) residue. The inherent hydrophobicity of the Boc protecting group and the phenylalanine side chain often leads to poor solubility in aqueous solutions, complicating experimental procedures and formulation development.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound so difficult to dissolve in aqueous solutions?

A1: The solubility challenges stem from several factors:

  • High Hydrophobicity: The primary cause is the combination of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the hydrophobic phenyl side chain of the D-phenylalanine residue.[2][3] Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.[4][5]

  • N-Methylation: The N-methyl group on the peptide backbone can disrupt intermolecular hydrogen bonding that might otherwise aid in solvation by water. While it can sometimes prevent aggregation, in a highly hydrophobic context, it contributes to an overall "greasy" character.

  • Aggregation: Hydrophobic peptides have a strong tendency to aggregate via intermolecular hydrophobic interactions to minimize their contact with water, sometimes forming stable β-sheet structures that lead to precipitation or gelling.[6]

Q2: What is the very first step I should take when my peptide won't dissolve?

A2: Always perform a solubility test on a small aliquot of your peptide before attempting to dissolve the entire sample.[3][7][8] This prevents the loss of valuable material if an inappropriate solvent is chosen. The initial solvent should ideally be one that can be easily removed by lyophilization if necessary.[7]

Q3: What are the recommended initial solvents for these types of peptides?

A3: For highly hydrophobic or neutral peptides, it is strongly recommended to start with a small amount of a pure organic solvent.[4][9][10] The most common choices are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

Once the peptide is fully dissolved in the organic solvent, the desired aqueous buffer can be added slowly.[9][11]

Q4: How do I properly dilute the peptide from an organic solvent into my aqueous buffer?

A4: The key is to add the aqueous solution to the dissolved peptide concentrate slowly and with continuous mixing.[8][11] Add the buffer drop-by-drop while vortexing the peptide solution.[3] Rapid dilution can cause the local concentration to exceed the solubility limit, leading to immediate precipitation.[8] If the solution becomes turbid, you have likely reached the peptide's solubility limit in that specific solvent mixture.[11]

Q5: Are there any solvents or conditions I should avoid?

A5: Yes. If your peptide sequence contains cysteine (Cys) or methionine (Met) residues, you should avoid using DMSO as it can oxidize the sulfur-containing side chains.[9][10] In these cases, DMF is a preferable alternative.[10] Also, be mindful that high concentrations of organic solvents or the use of denaturing agents like urea may interfere with subsequent biological assays.[4][9]

Q6: What can I do if my peptide precipitates during purification or after dilution?

A6: Precipitation indicates that the peptide's solubility limit has been exceeded in the current solvent composition.[3]

  • During Dilution: You may need to prepare a more dilute final solution. Alternatively, the peptide may need to be freeze-dried again before attempting solubilization in a different solvent system.[4]

  • During HPLC Purification: Precipitation on the column can occur when the peptide, soluble in the high-organic mobile phase, crashes out as the aqueous portion of the gradient increases.[12] To mitigate this, you can dissolve the crude peptide in a stronger solvent like 100% DMSO before diluting it with the initial mobile phase.[12]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Peptide powder is insoluble in the initial organic solvent (e.g., DMSO, DMF). 1. Insufficient solvent volume.2. Strong intermolecular aggregation (gelling).[6]1. Gradually increase the volume of the organic solvent.2. Gently warm the solution (up to 40°C) to disrupt interactions.[5]3. Use brief sonication in an ice bath to break up aggregates.[4][10]
Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer. 1. The peptide's solubility limit in the final aqueous/organic mixture was exceeded.2. The pH of the final buffer is close to the peptide's isoelectric point (pI).1. Prepare a more dilute final solution.2. Try a different co-solvent. For example, if DMSO/water fails, attempt ACN/water.3. Adjust the pH of the aqueous buffer to be at least two units away from the peptide's calculated pI.[3]
The final solution is cloudy or contains visible particulates. 1. Incomplete dissolution.2. Presence of insoluble impurities.1. Briefly sonicate the solution to aid dissolution.[4]2. Centrifuge the solution to pellet any undissolved material before using the supernatant.[10]
Peptide forms a gel-like substance at the desired concentration. Strong intermolecular interactions (e.g., β-sheet formation) are leading to aggregation.[6]1. Attempt dissolution at a lower concentration.2. As a last resort for non-biological assays, use chaotropic agents like 6M Guanidine-HCl or 8M Urea to disrupt hydrogen bonding.[5][9]

Data Presentation

Table 1: Solvent Selection Guide for Hydrophobic Peptides

Solvent / AdditiveTypePrimary Use & Considerations
Sterile Water AqueousFirst choice for any peptide, but often ineffective for highly hydrophobic sequences like those containing this compound.[5][7]
DMSO (Dimethyl sulfoxide) OrganicExcellent for dissolving hydrophobic peptides.[4][10] Can be toxic to cells at higher concentrations (>1%). Avoid with Cys or Met residues due to oxidation risk.[9][10]
DMF (N,N-Dimethylformamide) OrganicGood alternative to DMSO, especially for peptides containing Cys or Met.[9][10]
Acetonitrile (ACN) OrganicUseful for dissolving moderately hydrophobic peptides and commonly used in HPLC.[9]
Acetic Acid (10-30%) pH ModifierHelps dissolve basic peptides (net positive charge) by protonating residues.[5][11]
Ammonium Hydroxide (e.g., 0.1M NH₄OH) pH ModifierHelps dissolve acidic peptides (net negative charge) by deprotonating residues.[11]
Urea (6-8 M) / Guanidine-HCl (6 M) Chaotropic AgentDisrupts hydrogen bonds and hydrophobic interactions to dissolve aggregated peptides.[4][5][9] Can denature proteins and interfere with many biological assays.

Experimental Protocols

Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide

  • Preparation: Weigh a small, known amount (e.g., 1 mg) of the lyophilized peptide into a sterile microcentrifuge tube.[3]

  • Initial Dissolution: Add a minimal volume (e.g., 20-50 µL) of 100% DMSO.[3][11] Vortex for 30 seconds.

  • Visual Inspection: Check if the solution is clear and free of particulates. If not, proceed to Protocol 2.

  • Aqueous Dilution: While vortexing gently, add your desired aqueous buffer drop-by-drop.[3][8]

  • Monitor for Precipitation: Continuously observe the solution. If it remains clear, continue adding the buffer until the final desired concentration is reached.

  • Final Step: If cloudiness appears, the solubility limit has been exceeded.[11] The peptide may need to be re-lyophilized and tested at a lower final concentration.

Protocol 2: Using Sonication to Aid Dissolution

  • Application: This protocol should be used if the peptide does not fully dissolve in the initial organic or aqueous solvent after vortexing.

  • Procedure: Place the sample tube in a beaker of ice water or a cooled sonication bath. This is crucial to prevent heating the sample, which could cause degradation.[4]

  • Sonication: Apply short bursts of sonication (e.g., 3 bursts of 10-15 seconds each).[4][8]

  • Resting: Allow the tube to cool on ice for at least one minute between bursts.

  • Inspection: After sonication, visually inspect the solution for clarity. If particulates remain, centrifuge the sample to pellet the insoluble material.[10]

Visual Guides

Solubilization_Workflow start Start: Lyophilized Hydrophobic Peptide test_small Test Solubility on a Small Aliquot? start->test_small dissolve_organic 1. Add minimal pure organic solvent (e.g., DMSO, DMF) test_small->dissolve_organic Yes is_dissolved1 Completely Dissolved? dissolve_organic->is_dissolved1 sonicate 2. Use brief sonication in ice bath is_dissolved1->sonicate No add_buffer 3. Add aqueous buffer dropwise while vortexing is_dissolved1->add_buffer Yes is_dissolved2 Completely Dissolved? sonicate->is_dissolved2 is_dissolved2->add_buffer Yes fail Fail: Re-evaluate protocol (Lower concentration, different solvent) is_dissolved2->fail No is_clear Solution Clear? add_buffer->is_clear success Success: Peptide is Solubilized is_clear->success Yes is_clear->fail No (Precipitation)

Caption: A decision workflow for solubilizing hydrophobic peptides.

Factors_Affecting_Solubility cluster_peptide Peptide Characteristics cluster_environment Solution Environment hydrophobicity High % of Hydrophobic Residues (e.g., Phe, Val, Leu) poor_solubility Poor Peptide Solubility / Aggregation hydrophobicity->poor_solubility protecting_groups Hydrophobic Protecting Groups (e.g., Boc) protecting_groups->poor_solubility charge Net Charge at Solution pH (Solubility is lowest at pI) charge->poor_solubility secondary_structure Secondary Structure Formation (β-sheet aggregation) secondary_structure->poor_solubility solvent Solvent Choice (Aqueous vs. Organic) solvent->poor_solubility ph Solution pH ph->poor_solubility concentration Peptide Concentration concentration->poor_solubility temperature Temperature temperature->poor_solubility

Caption: Key factors contributing to poor peptide solubility.

References

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Strategy for N-methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methylated peptides, a key strategy for enhancing the therapeutic properties of peptide-based drugs, presents unique challenges to the synthetic chemist. The choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that significantly impacts the yield, purity, and overall success of the synthesis. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of N-methylated peptides, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethyloxycarbonyl) Strategy
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)Base (e.g., Piperidine)
Side-Chain Protection Typically benzyl-based, removed by strong acid (e.g., HF)Typically t-butyl-based, removed by moderate acid (TFA)
Cleavage from Resin Harsh conditions (e.g., Hydrofluoric acid - HF)Milder conditions (e.g., TFA)
Orthogonality Partial (both Nα and side-chain groups are acid-labile)Fully orthogonal (base-labile Nα vs. acid-labile side-chain)
Compatibility Favorable for hydrophobic, aggregation-prone peptidesBroadly applicable, compatible with many modified amino acids

Performance Comparison: Boc vs. Fmoc Strategy

ParameterBoc StrategyFmoc StrategyNotes
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[1]
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[1]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, leading to a better recovery of the final product.[1]
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after purification.[1]

Experimental Workflows and Considerations

The workflows for Boc and Fmoc strategies differ significantly, particularly in the deprotection and cleavage steps. These differences are critical when synthesizing sterically hindered N-methylated peptides.

SPPS_Workflows cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Start Start with Boc-AA-Resin Boc_Deprotect Deprotection: TFA/DCM Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization: DIEA Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling: Boc-N-Me-AA, Coupling Reagent Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_Repeat Repeat Cycles Boc_Wash->Boc_Repeat Boc_Repeat->Boc_Deprotect Boc_Cleave Final Cleavage: HF or TFMSA Boc_Repeat->Boc_Cleave Boc_End N-methylated Peptide Boc_Cleave->Boc_End Fmoc_Start Start with Fmoc-AA-Resin Fmoc_Deprotect Deprotection: Piperidine/DMF Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling: Fmoc-N-Me-AA, Coupling Reagent Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash Fmoc_Couple->Fmoc_Wash Fmoc_Repeat Repeat Cycles Fmoc_Wash->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect Fmoc_Cleave Final Cleavage: TFA Fmoc_Repeat->Fmoc_Cleave Fmoc_End N-methylated Peptide Fmoc_Cleave->Fmoc_End

General workflows for Boc and Fmoc solid-phase peptide synthesis.

For N-methylated peptide synthesis, specific challenges arise that require modifications to the standard protocols.

N_Methylated_Challenges cluster_challenges Challenges in N-methylated Peptide Synthesis cluster_solutions Strategies and Considerations cluster_boc_solutions Boc Strategy cluster_fmoc_solutions Fmoc Strategy Steric_Hindrance Steric Hindrance of N-methyl Group Slow_Coupling Slower Coupling Kinetics Steric_Hindrance->Slow_Coupling Incomplete_Coupling Incomplete Coupling Slow_Coupling->Incomplete_Coupling Fmoc_Microwave Microwave-assisted synthesis Slow_Coupling->Fmoc_Microwave Aggregation Peptide Aggregation Incomplete_Coupling->Aggregation Boc_Reagents Use of potent coupling reagents (e.g., PyAOP, PyBrop) Incomplete_Coupling->Boc_Reagents Boc_Double_Coupling Double coupling cycles Incomplete_Coupling->Boc_Double_Coupling Fmoc_Reagents Use of potent coupling reagents (e.g., HATU, HCTU) Incomplete_Coupling->Fmoc_Reagents Boc_InSitu In situ neutralization protocols Aggregation->Boc_InSitu Fmoc_Pseudoproline Use of pseudoproline dipeptides Aggregation->Fmoc_Pseudoproline

Challenges and strategies in N-methylated peptide synthesis.

Experimental Protocols

The following are generalized protocols for the solid-phase synthesis of N-methylated peptides using both Boc and Fmoc strategies. These may require optimization based on the specific peptide sequence.

Boc Strategy Protocol for N-methylated Peptide Synthesis

This protocol outlines the manual synthesis cycle for incorporating a Boc-protected N-methylated amino acid.

  • Resin Preparation:

    • Start with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.[2]

    • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 5 minutes.

    • Wash the resin with DCM (3x).

  • Coupling of Boc-N-methylated Amino Acid:

    • Pre-activate the Boc-N-methylated amino acid (3 equivalents) with a potent coupling reagent such as PyBOP (3 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. Longer coupling times or double coupling may be necessary.

    • Monitor the coupling reaction using the Kaiser test (will be negative for the secondary amine) or other appropriate methods.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat:

    • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Treat the peptide-resin with anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole) for 1-2 hours at 0°C. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Fmoc Strategy Protocol for N-methylated Peptide Synthesis

This protocol outlines the manual synthesis cycle for incorporating an Fmoc-protected N-methylated amino acid.[3]

  • Resin Preparation:

    • Start with a suitable resin, such as Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

    • Swell the resin in DMF for 30 minutes.[3]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[3]

    • Repeat the treatment for another 10-15 minutes.[3]

    • Wash the resin thoroughly with DMF (5x).[3]

  • Coupling of Fmoc-N-methylated Amino Acid:

    • Pre-activate the Fmoc-N-methylated amino acid (3 equivalents) with a potent coupling reagent such as HATU (2.9 equivalents) and HOAt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.[3]

    • Add the activated amino acid solution to the deprotected peptide-resin.[3]

    • Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times may be necessary.[3]

    • Monitor the coupling reaction using a method suitable for secondary amines (e.g., chloranil test).

  • Washing:

    • Wash the resin with DMF (3x).

  • Repeat:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

    • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.[3]

    • Isolate the peptide by centrifugation, wash with cold ether, and dry the crude peptide under vacuum.[3]

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of N-methylated peptides is a critical decision that depends on the specific peptide sequence, the available equipment, and the desired scale of synthesis.

The Fmoc strategy is generally favored for its milder deprotection conditions, which can lead to higher crude yields and purity, especially for complex and sensitive peptides. Its orthogonality and amenability to automation make it a robust and popular choice in modern peptide synthesis.

The Boc strategy , while employing harsher reagents, remains a valuable tool, particularly for sequences prone to aggregation, where the different solvent systems and the protonation of the N-terminus during deprotection can be advantageous.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each strategy, as outlined in this guide, will enable researchers to make an informed decision and successfully synthesize challenging N-methylated peptides for their research and drug development endeavors.

References

Verifying the Incorporation of Boc-N-Me-D-Phe-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating the N-methylated amino acid, Boc-N-Me-D-Phe-OH, rigorous analytical confirmation of its successful incorporation is paramount. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

The introduction of N-methylated amino acids, such as this compound, into peptide sequences is a widely employed strategy to enhance metabolic stability, increase cell permeability, and modulate conformation. However, the steric hindrance of the N-methyl group can present challenges during peptide synthesis, making robust analytical verification essential. This guide compares the performance of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Edman Degradation for confirming the incorporation of this modified residue.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitative data, sequence confirmation, and structural information. The following table summarizes the key characteristics of each technique for the validation of this compound incorporation.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Edman Degradation
Principle Measures the mass-to-charge ratio of ionized molecules.Measures the magnetic properties of atomic nuclei to provide structural information.Separates molecules based on their physicochemical properties (e.g., hydrophobicity).Sequentially removes and identifies amino acids from the N-terminus.
Primary Use Confirmation of molecular weight and sequence verification.Unambiguous structural confirmation and conformational analysis.Purity assessment and quantification of the target peptide.N-terminal sequence verification.
Sample Requirement Low (picomole to femtomole range).High (milligram range).Low to moderate (microgram to milligram range).Low (picomole range).
Quantitative Capability Can be quantitative with appropriate standards.Quantitative with internal standards (qNMR).[1]Highly quantitative with proper calibration.Not inherently quantitative for incorporation efficiency.
Information Provided Molecular weight, fragmentation pattern for sequence confirmation.3D structure, conformation, specific atom connectivity.Retention time, peak area for purity and quantity.N-terminal amino acid sequence.
Throughput High.Low.High.Low to moderate.
Key Advantage High sensitivity and provides direct evidence of incorporation through mass shift.Provides detailed structural insights and can distinguish isomers.Robust, reproducible, and excellent for purity determination.Provides direct sequence information from the N-terminus.
Key Limitation May not distinguish isomers without fragmentation; labile N-methyl group can be lost.Lower sensitivity; complex spectra for large peptides.Indirect confirmation of incorporation; co-elution can be an issue.Blocked if the N-terminus is modified (e.g., by the Boc group or N-methylation).[2][3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for the analysis of a peptide containing this compound.

Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for confirming the molecular weight and sequence of a peptide containing this compound.

1. Sample Preparation:

  • Dissolve the synthesized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System:

  • HPLC: A reverse-phase C18 column is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF).

3. Data Acquisition:

  • MS1 Scan: Acquire full scan mass spectra to identify the precursor ion of the peptide. The expected mass will be the sum of the amino acid residues, including the mass of this compound. The incorporation of the N-methyl group results in a mass increase of 14.01565 Da compared to the non-methylated phenylalanine residue.

  • MS2 Scan (Tandem MS): Select the precursor ion for fragmentation using a method such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

4. Data Analysis:

  • Analyze the MS1 spectrum to confirm the presence of the correct molecular weight for the peptide containing this compound.

  • Analyze the MS2 spectrum to sequence the peptide. The fragmentation pattern (b- and y-ions) will confirm the amino acid sequence and pinpoint the location of the N-methylated residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural evidence for the incorporation of this compound.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or CD3CN/H2O).

  • Transfer the solution to an NMR tube.

2. NMR Spectrometer:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.

3. Data Acquisition:

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum. The presence of a singlet peak around 2.5-3.0 ppm is characteristic of the N-methyl group protons. The exact chemical shift will depend on the peptide sequence and solvent.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are used to assign all proton resonances and to determine the three-dimensional structure of the peptide, confirming the connectivity and spatial proximity of the N-methyl group to the rest of the peptide backbone.

4. Data Analysis:

  • Integrate the N-methyl proton signal in the ¹H NMR spectrum to quantify the incorporation relative to other assigned protons in the peptide.

  • Analyze the 2D NMR spectra to confirm the covalent linkage of the this compound residue within the peptide sequence.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the synthesized peptide and can be used to quantify the amount of the desired product.

1. Sample Preparation:

  • Prepare a stock solution of the crude or purified peptide at a concentration of 1 mg/mL in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter.

2. HPLC System:

  • Column: A reverse-phase C18 column is commonly used for peptide analysis.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-95% B over 30 minutes).

  • Detector: UV detector set at 214 nm and 280 nm.

3. Data Analysis:

  • The retention time of the peptide containing this compound will be influenced by the increased hydrophobicity from the methyl group.

  • The purity of the peptide is calculated from the peak area of the main product relative to the total peak area of all components in the chromatogram.

  • Quantitative analysis can be performed by creating a calibration curve with a purified standard of the peptide.

Edman Degradation

Edman degradation is a classical method for N-terminal sequencing. It has limited applicability for direct confirmation of this compound incorporation if the modified residue is at the N-terminus due to the Boc protecting group and the N-methylation itself, which block the reaction. However, if the residue is internal and the N-terminus is free, Edman degradation can be used to confirm the sequence up to the point of the N-methylated amino acid.

1. Sample Preparation:

  • The peptide must have a free N-terminus. If the N-terminus is protected (e.g., with an acetyl group), it must be deprotected first. The Boc group on the N-Me-D-Phe-OH is typically removed during the final cleavage from the solid support in peptide synthesis.

  • The purified peptide is spotted onto a PVDF membrane.

2. Edman Sequencer:

  • The sample is subjected to automated Edman degradation cycles.

3. Data Analysis:

  • The sequence is determined by identifying the released phenylthiohydantoin (PTH)-amino acid in each cycle via HPLC.

  • The sequencing will stop at the N-methylated residue because the secondary amine cannot react with the Edman reagent (phenyl isothiocyanate). This halt in the sequence can be an indicator of the position of the N-methylated amino acid.

Workflow and Decision Making

The selection of an appropriate analytical technique is contingent on the research question at hand. The following workflow provides a decision-making framework for choosing between HPLC, MS, and NMR for the analysis of peptides containing this compound.

G cluster_0 Analytical Workflow for this compound Incorporation start Synthesized Peptide purity Assess Purity and Quantity start->purity hplc HPLC Analysis purity->hplc Primary Technique mw_confirm Confirm Molecular Weight hplc->mw_confirm ms Mass Spectrometry (MS1) mw_confirm->ms Primary Technique seq_confirm Confirm Sequence and Modification Site ms->seq_confirm msms Tandem MS (MS/MS) seq_confirm->msms Definitive Confirmation edman N-terminal Sequence (if applicable) seq_confirm->edman Orthogonal Method struct_confirm Confirm Structure and Conformation msms->struct_confirm final Incorporation Confirmed msms->final nmr NMR Spectroscopy struct_confirm->nmr Detailed Structural Analysis nmr->final edman->final

Caption: A generalized workflow for the characterization of N-methylated peptides.

Signaling Pathway and Logical Relationship Diagrams

The incorporation of N-methylated amino acids can influence downstream biological signaling by altering peptide conformation and receptor binding affinity.

G cluster_1 Impact of N-Methylation on Signaling peptide Peptide with This compound conformation Altered Conformation (Increased Rigidity) peptide->conformation receptor Receptor Binding conformation->receptor Enhanced Affinity/ Selectivity signaling Downstream Signaling Cascade receptor->signaling response Biological Response signaling->response

Caption: Logical diagram of N-methylation's effect on peptide function.

References

A Comparative Guide to the Reactivity of Boc-N-Me-D-Phe-OH and Boc-N-Me-L-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two enantiomeric N-methylated amino acids, Boc-N-Me-D-Phe-OH and Boc-N-Me-L-Phe-OH. While direct quantitative experimental data comparing the reaction kinetics of these specific enantiomers is not extensively available in published literature, this document synthesizes established principles of peptide chemistry, the impact of N-methylation, and stereochemistry to offer a thorough analysis for researchers in drug development and peptide synthesis.

Introduction: The Challenge of N-Methylated Amino Acids

N-methylation of amino acids is a critical modification in peptide-based drug discovery. The incorporation of an N-methyl group can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving membrane permeability, and constraining its conformation. However, the presence of the N-methyl group introduces significant steric hindrance, which poses a challenge to the formation of the peptide bond. This often leads to slower reaction times, incomplete couplings, and an increased risk of racemization.[1]

Both this compound and Boc-N-Me-L-Phe-OH are sterically hindered amino acids due to the presence of the N-methyl group. The primary factor governing their reactivity in peptide coupling is overcoming this steric barrier. While their fundamental chemical properties are identical, the difference in stereochemistry at the alpha-carbon can have subtle influences on reaction transition states, especially in a chiral environment, and more pronounced effects on the conformational properties of the resulting peptide.

Physicochemical Properties

As enantiomers, this compound and Boc-N-Me-L-Phe-OH share identical physical and chemical properties, with the exception of their interaction with plane-polarized light and other chiral molecules.

PropertyThis compoundBoc-N-Me-L-Phe-OH
Molecular Formula C₁₅H₂₁NO₄C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol 279.33 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in organic solvents (e.g., DMF, DCM, MeOH)Soluble in organic solvents (e.g., DMF, DCM, MeOH)
Stereochemistry (R)-configuration(S)-configuration

Reactivity in Peptide Coupling

The primary difference in the application of this compound and Boc-N-Me-L-Phe-OH lies not in their intrinsic chemical reactivity during peptide bond formation, which is expected to be very similar, but in the biological and conformational properties they impart to the final peptide. The key challenge for both is the sterically hindered secondary amine.

General Reactivity Considerations

The coupling of N-methylated amino acids is notoriously difficult due to the steric bulk of the N-methyl group, which reduces the nucleophilicity of the nitrogen atom. This necessitates the use of highly reactive coupling reagents to achieve efficient peptide bond formation.

Impact of Stereochemistry on Reactivity

While no significant differences in the chemical reactivity between the D and L enantiomers during the coupling reaction have been reported, the stereochemistry can influence:

  • Transition State Geometry: In a chiral environment (e.g., when coupling to a chiral peptide chain), the transition state energies for the D and L enantiomers could differ slightly, potentially leading to minor differences in reaction rates. However, this effect is generally considered to be small compared to the overriding effect of steric hindrance from the N-methyl group.

  • Epimerization/Racemization: N-methylated amino acids have a known propensity for racemization under certain coupling and deprotection conditions. The stereocenter's stability can be influenced by the choice of coupling reagents and reaction conditions. While direct comparative studies on the epimerization rates of this compound versus Boc-N-Me-L-Phe-OH are scarce, it is a critical parameter to monitor for both.

Experimental Protocols and Reagent Selection

To overcome the challenge of coupling sterically hindered N-methylated amino acids, a variety of potent coupling reagents have been developed. The choice of reagent is critical for achieving high yields and minimizing side reactions.

Recommended Coupling Reagents

The following table summarizes the performance of common coupling reagents for N-methylated amino acids. The efficiency is generally applicable to both D and L enantiomers.

Coupling ReagentClassPerformance with N-methylated Amino Acids
HATU/HBTU Uronium/Aminium SaltHigh Efficiency: Generally considered the reagents of choice for coupling N-methylated amino acids. They form highly reactive activated esters.
PyBOP/PyAOP Phosphonium SaltHigh Efficiency: Similar in performance to HATU/HBTU, they are very effective for sterically hindered couplings.
COMU Uronium SaltHigh Efficiency and Safety: Offers comparable efficiency to HATU but with non-explosive byproducts, making it a safer alternative.
DCC/DIC CarbodiimideModerate Efficiency: Can be used, but often require additives like HOBt or HOAt to improve efficiency and reduce racemization. Generally less effective for highly hindered couplings than onium salts.
General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical cycle for the incorporation of a Boc-N-Me-Phe-OH (D or L) residue in SPPS.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine, such as Diisopropylethylamine (DIEA), in DCM or DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate the Boc-N-Me-Phe-OH (D or L) (typically 2-4 equivalents) with the chosen coupling reagent (e.g., HATU, 2-4 equivalents) and a base (e.g., DIEA, 4-8 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for an extended period (typically 2-24 hours). The reaction progress should be monitored (e.g., using the Kaiser test, though it is not reliable for secondary amines, or a test cleavage and LC-MS analysis).

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

Visualizing the Workflow

SPPS Cycle for Boc-N-Me-Phe-OH Incorporation

SPPS_Cycle Resin Resin-Bound Peptide (Boc-AA...-Resin) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling (Activated Boc-N-Me-Phe-OH) Neutralization->Coupling Washing Washing Coupling->Washing Final_Peptide Elongated Peptide (Boc-N-Me-Phe-AA...-Resin) Washing->Final_Peptide Activated_AA Boc-N-Me-Phe-OH + Coupling Reagent + DIEA Activated_AA->Coupling

Caption: General workflow for one cycle of Boc-N-Me-Phe-OH incorporation in SPPS.

Activation and Coupling Pathway using HATU

Activation_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-N-Me-Phe-OH (D or L) Active_Ester O-Acyl(tetramethyl)isouronium Ester (Highly Reactive) Boc_AA->Active_Ester HATU HATU HATU->Active_Ester DIEA_act DIEA DIEA_act->Active_Ester (Base) Coupled_Product Boc-N-Me-Phe-NH-Peptide-Resin Active_Ester->Coupled_Product Peptide Bond Formation Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: Activation and coupling pathway of Boc-N-Me-Phe-OH using HATU.

Conclusion

References

Unraveling the Stereochemical Impact on Peptide Structure: A Comparative Guide to D- vs. L-N-methylated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced conformational effects of amino acid modifications is paramount. This guide provides a comprehensive comparison of the structural consequences of incorporating D- versus L-N-methylated phenylalanine into peptide backbones, supported by experimental data and detailed methodologies.

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful tool for modulating the pharmacological properties of peptide-based therapeutics. This modification can enhance metabolic stability, improve membrane permeability, and critically, constrain the peptide's conformational flexibility. The stereochemistry of the N-methylated residue, whether it is in the D- or L-configuration, plays a decisive role in dictating the resulting three-dimensional structure, profoundly influencing its biological activity.

Key Conformational Differences: A Tale of Two Diastereomers

The primary determinant of the conformational divergence between peptides containing D- and L-N-methylated phenylalanine lies in the steric interactions introduced by the N-methyl group in relation to the chirality of the preceding amino acid.

A seminal study on model dipeptides reveals that the conformational impact of N-methylation is highly dependent on the chirality of the adjacent residues[1].

  • Homochiral Sequences (e.g., L-Xaa-N-Me-L-Phe): When an L-amino acid is followed by L-N-methylphenylalanine, significant conformational perturbations are observed. These sequences show a strong preference for a βVI-folded conformation , which is characterized by the presence of a cis amide bond between the two residues[1]. This cis-isomeric preference is a direct consequence of the steric clash between the side chains and the N-methyl group in a trans-conformation.

  • Heterochiral Sequences (e.g., L-Xaa-N-Me-D-Phe): In contrast, when an L-amino acid is followed by D-N-methylphenylalanine, the conformational effects of N-methylation are minimal. These heterochiral sequences largely retain the conformational preferences of their non-methylated counterparts, favoring a βII-folded conformation with a trans amide bond[1]. In this arrangement, the side chains and the N-methyl group are positioned to minimize steric hindrance.

This fundamental difference in the preferred backbone geometry has significant implications for the overall shape and, consequently, the receptor-binding properties of a peptide.

Experimental Data: A Quantitative Look at Conformation

Table 1: Comparison of Expected Conformational Parameters for Dipeptides Containing D- vs. L-N-methylated Phenylalanine

ParameterL-Ala-N-Me-L-Phe (Homochiral)L-Ala-N-Me-D-Phe (Heterochiral)
Predominant Conformation βVI-turnβII-turn
Amide Bond (ω) Predominantly cis (~0°)Predominantly trans (~180°)
Expected Φ Angle (N-Me-Phe) ~ -60° to -90°~ -60° to -80°
Expected Ψ Angle (N-Me-Phe) ~ 120° to 160°~ 120° to 150°
Key NOE Contacts Sequential Hα(i) - Hα(i+1)Sequential NH(i) - NH(i+1)

Note: The dihedral angle values are approximate and can vary based on the specific peptide sequence and experimental conditions. NOE (Nuclear Overhauser Effect) contacts are indicative of through-space proximity of protons.

Experimental Protocols

To aid researchers in performing their own comparative studies, we provide detailed methodologies for key experiments.

Synthesis of N-methylated Phenylalanine Derivatives

The synthesis of N-methylated amino acids can be achieved through various established protocols. One common method involves the reductive amination of the corresponding N-protected amino acid.

Protocol 1: Synthesis of N-Boc-N-methyl-L-phenylalanine [2]

  • Protection: Start with commercially available L-phenylalanine. Protect the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium hydroxide.

  • Methylation: Dissolve N-Boc-L-phenylalanine in a suitable aprotic solvent such as tetrahydrofuran (THF). Add a strong base, for example, sodium hydride (NaH), to deprotonate the amide nitrogen. Then, introduce a methylating agent like methyl iodide (CH₃I). The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: Quench the reaction carefully with water. Acidify the aqueous solution and extract the product with an organic solvent like ethyl acetate. The organic layers are then dried and concentrated. The crude product can be purified by column chromatography to yield pure N-Boc-N-methyl-L-phenylalanine.

A similar procedure can be followed for the synthesis of the D-enantiomer starting from D-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of N-methylated Peptides

Incorporating N-methylated amino acids into peptides using SPPS requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Protocol 2: Automated Solid-Phase Peptide Synthesis

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: For coupling a standard Fmoc-protected amino acid, use a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • N-methylated Amino Acid Coupling: For the sterically hindered coupling of an Fmoc-N-methyl-amino acid, a stronger coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred. The coupling time may also need to be extended.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

spss_workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Repeat for each amino acid Cleave Cleavage and Deprotection (TFA Cocktail) Wash2->Cleave Purify RP-HPLC Purification Cleave->Purify

Solid-Phase Peptide Synthesis Workflow
NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

Protocol 3: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons. The presence and intensity of cross-peaks are used to derive distance restraints. For N-methylated peptides, ROESY is often preferred as it can provide reliable data for molecules with intermediate correlation times.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY/ROESY spectra.

    • Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum. These values can be related to the backbone dihedral angle φ using the Karplus equation.

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra to obtain distance restraints between protons.

    • Structure Calculation: Use the experimental restraints (dihedral and distance) in a molecular dynamics or distance geometry program to calculate an ensemble of structures that are consistent with the NMR data.

nmr_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis TOCSY 2D TOCSY Assign Resonance Assignment TOCSY->Assign NOESY 2D NOESY/ROESY NOESY->Assign Restraints Derive Restraints (Distance & Dihedral) Assign->Restraints Calc Structure Calculation Restraints->Calc Ensemble Ensemble Calc->Ensemble Conformational Ensemble Peptide Peptide Sample Peptide->TOCSY Peptide->NOESY

NMR Conformational Analysis Workflow

Logical Relationships in Conformational Effects

The stereochemistry of the N-methylated phenylalanine residue directly influences the local backbone conformation, which in turn dictates the overall peptide structure and its potential for biological interactions.

logical_relationship Stereochem Stereochemistry of N-Me-Phe Homochiral L-Xaa-N-Me-L-Phe Stereochem->Homochiral Heterochiral L-Xaa-N-Me-D-Phe Stereochem->Heterochiral Cis_Amide cis Amide Bond Homochiral->Cis_Amide Trans_Amide trans Amide Bond Heterochiral->Trans_Amide BetaVI βVI-Turn Cis_Amide->BetaVI BetaII βII-Turn Trans_Amide->BetaII Conformation Overall Peptide Conformation BetaVI->Conformation BetaII->Conformation Activity Biological Activity Conformation->Activity

Impact of Stereochemistry on Conformation

Conclusion

The choice between D- and L-N-methylated phenylalanine is a critical design element in peptide-based drug discovery. The distinct conformational preferences induced by these diastereomers—a cis-amide βVI-turn for homochiral sequences and a trans-amide βII-turn for heterochiral sequences—offer a powerful strategy for sculpting the three-dimensional structure of a peptide. By understanding and applying these principles, researchers can more effectively design peptide analogs with optimized stability, permeability, and biological activity. The provided experimental protocols serve as a guide for conducting rigorous comparative studies to further elucidate the structure-activity relationships of N-methylated peptides.

References

A Researcher's Guide to Peptide Validation: Mass Spectrometry vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the sequence and purity of synthetic or isolated peptides is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for peptide validation, supported by experimental data and detailed protocols.

Mass spectrometry (MS) has become a cornerstone technology for the comprehensive analysis of peptides, offering high sensitivity and detailed structural information.[1][2] Coupled with liquid chromatography (LC-MS), it provides a powerful platform for both qualitative and quantitative assessment of peptide samples.[3] However, a range of alternative methods also offers valuable insights into peptide quality, each with its own set of strengths and limitations.

Comparing the Tools of the Trade: Mass Spectrometry and Its Alternatives

The choice of analytical technique for peptide validation often depends on the specific requirements of the experiment, including the desired level of detail, sample complexity, and available instrumentation. Below is a comparison of the most common methods.

Analytical Method Primary Application Principle of Separation/Detection Information Provided Typical Purity Determination
Mass Spectrometry (MS) Absolute quantification and impurity identificationMass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation), precise concentration.[4]Absolute quantification by comparing the signal intensity of the target peptide to a known concentration of a stable isotope-labeled (SIL) internal standard.[4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Purity assessment and quantification of impuritiesHydrophobicityRetention time, peak area (% purity).[4][5]Relative purity based on UV absorbance at 214 nm.[4]
Amino Acid Analysis (AAA) Net peptide content determinationIon-exchange chromatography of hydrolyzed amino acidsAmino acid composition and ratios.[4]Net peptide content as a percentage of the total sample weight.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural verification and impurity profilingNuclear spin properties in a magnetic field1D and 2D spectra providing information on the peptide's secondary structure and subtle impurities.[5]Quantitative assessment of purity based on signal intensity.[5]

In-Depth Look: Mass Spectrometry Techniques for Peptide Validation

Mass spectrometry encompasses a variety of techniques, each suited for different aspects of peptide analysis. The two most prominent ionization methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7]

Mass Spectrometry Technique Principle Strengths Limitations
MALDI-TOF MS Peptides are co-crystallized with a matrix and ionized by a laser. The time of flight of the ions to the detector is measured to determine their m/z ratio.[8]High throughput, tolerant to some buffers and salts, primarily produces singly charged ions simplifying spectra.[8]Can be less suitable for complex mixtures compared to LC-MS.
ESI-MS Peptides in solution are aerosolized and ionized by a high voltage, often producing multiply charged ions.[6]Easily coupled with liquid chromatography (LC-MS) for complex sample analysis, suitable for a wide range of peptide sizes.[3]Less tolerant to salts and detergents than MALDI.
Tandem Mass Spectrometry (MS/MS) A specific peptide ion is selected, fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence.[9][10]Provides definitive sequence information and can identify post-translational modifications.[3][6]Requires more specialized instrumentation and data analysis expertise.

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.

Protocol 1: Peptide Purity and Identity by LC-MS/MS

This protocol outlines a general workflow for analyzing a purified peptide sample using liquid chromatography coupled to tandem mass spectrometry.

Materials:

  • Purified peptide sample

  • MS-grade water with 0.1% formic acid (Mobile Phase A)

  • MS-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS/MS system (e.g., nanoLC coupled to an Orbitrap or Q-TOF mass spectrometer)[11]

Procedure:

  • Sample Preparation: Reconstitute the purified peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.[4][11]

  • LC Separation:

    • Inject the sample onto a reversed-phase column (e.g., C18).[5]

    • Elute the peptides using a gradient of Mobile Phase B. A typical gradient runs from 5% to 65% Mobile Phase B over 30-60 minutes.[5][11]

  • Mass Spectrometry Analysis:

    • Ionize the eluting peptides using electrospray ionization (ESI).[11]

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation and MS/MS analysis.[11]

  • Data Analysis:

    • Process the raw data to identify the molecular weight of the intact peptide from the MS1 spectra.

    • Use database search algorithms (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra against the theoretical fragmentation pattern of the expected peptide sequence.[12][13]

Protocol 2: Peptide Purity by RP-HPLC with UV Detection

This protocol describes the standard method for assessing the relative purity of a synthetic peptide.

Materials:

  • Synthetic peptide sample

  • Water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • RP-HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV absorbance at 214 nm.[4][5]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[4]

  • Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[4][5]

Visualizing the Workflow

Diagrams can help clarify complex experimental processes. The following workflows are represented using the DOT language for Graphviz.

Peptide_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation Peptide_Sample Peptide Sample Dissolution Dissolution in Appropriate Solvent Peptide_Sample->Dissolution RP_HPLC RP-HPLC Dissolution->RP_HPLC Purity Mass_Spectrometry Mass Spectrometry Dissolution->Mass_Spectrometry Identity AAA Amino Acid Analysis Dissolution->AAA Content Purity_Assessment Purity Assessment (% Area) RP_HPLC->Purity_Assessment Identity_Confirmation Identity Confirmation (Molecular Weight & Sequence) Mass_Spectrometry->Identity_Confirmation Content_Determination Net Peptide Content AAA->Content_Determination

Caption: Overview of the peptide validation workflow.

LC_MS_MS_Workflow cluster_prep 1. Sample Preparation cluster_separation 2. LC Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis Protein_Digestion Protein Digestion (if applicable) Peptide_Cleanup Peptide Cleanup (e.g., SPE) Protein_Digestion->Peptide_Cleanup LC_Separation Reversed-Phase Liquid Chromatography Peptide_Cleanup->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ions) ESI->MS1_Scan Fragmentation Fragmentation (Collision Cell) MS1_Scan->Fragmentation Purity_Analysis Purity & Impurity Profiling MS1_Scan->Purity_Analysis MS2_Scan MS2 Scan (Fragment Ions) Fragmentation->MS2_Scan Database_Search Database Search (Sequence Identification) MS2_Scan->Database_Search

Caption: Detailed workflow for LC-MS/MS analysis.

Conclusion

The validation of peptide sequence and purity is a multi-faceted process that benefits from an integrated analytical approach. While RP-HPLC remains a workhorse for routine purity assessment, mass spectrometry, particularly LC-MS/MS, provides an unparalleled depth of information, confirming both the identity and purity of a peptide with high confidence.[2] For applications demanding the highest level of characterization, a combination of these techniques, supplemented by methods like AAA or NMR, will yield the most comprehensive and reliable data, ensuring the integrity of downstream research and development.

References

N-Methyl-D-phenylalanine: A Double-Edged Sword for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the enhanced proteolytic stability of peptides containing N-methyl-D-phenylalanine, supported by experimental data and detailed methodologies.

The therapeutic promise of peptides is often curtailed by their rapid degradation by proteases in the body, leading to a short in vivo half-life. To overcome this critical limitation, medicinal chemists employ various strategies to bolster peptide stability. Among the most effective are the incorporation of D-amino acids and the N-methylation of the peptide backbone. The use of N-methyl-D-phenylalanine represents a powerful combination of these two approaches, offering a significant shield against enzymatic cleavage. This guide provides an objective comparison of the enzymatic stability of peptides containing N-methyl-D-phenylalanine against their counterparts with L-phenylalanine, D-phenylalanine, and N-methyl-L-phenylalanine, supported by experimental data and detailed protocols.

The Synergy of N-Methylation and D-Stereochemistry

The enhanced stability of peptides containing N-methyl-D-phenylalanine stems from a two-pronged defense against proteolytic enzymes.

D-Amino Acid Incorporation: Proteases, the enzymes responsible for peptide degradation, are chiral and have evolved to specifically recognize and cleave peptide bonds between L-amino acids, the building blocks of natural proteins. The incorporation of a D-amino acid, such as D-phenylalanine, introduces a stereochemical "mismatch" that hinders the peptide from fitting correctly into the enzyme's active site.[1][2] This steric hindrance dramatically reduces the rate of proteolysis, thereby extending the peptide's circulation time.

N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone provides an additional layer of protection. This modification sterically shields the adjacent peptide bond from the approach of proteases. Furthermore, N-methylation can disrupt the hydrogen-bonding patterns that proteases use for substrate recognition and binding.

The combination of both a D-amino acid and N-methylation in N-methyl-D-phenylalanine is expected to provide a higher degree of proteolytic resistance than either modification alone.

Quantitative Comparison of Proteolytic Stability

Peptide ModificationTest ConditionHalf-life (t½) or % RemainingFold Increase in Stability
Unmodified Peptide (L-amino acids) Trypsin Digestion~2.5 min-
N-Methylated Peptide (N-Me-Lys at P1) Trypsin Digestion> 42 h> 1000
Unmodified Peptide (TA4) Human Serum40% remaining after 1 h-
Peptide with D-Lysine (TA4) Human Serum100% remaining after 8 h> 8
Peptide with N-Methyl-L-Lysine (TA4) Human Serum65% remaining after 1 h~1.6

Note: The data presented is a composite from different studies and peptide backbones to illustrate the general principles of stability enhancement. The actual fold increase in stability is sequence and context-dependent.

Experimental Protocols

Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common in vitro stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a complex biological fluid, which contains a mixture of endogenous proteases, simulating in vivo conditions.

Materials:

  • Test peptide and control peptides (with known stability profiles)

  • Pooled human plasma (with anticoagulant like heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile (ACN))

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) for peptide identification and quantification

Procedure:

  • Peptide Incubation: Dissolve the test peptide in PBS and add it to pre-warmed human plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.[1]

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution (e.g., three volumes of ice-cold ACN). Vortex to precipitate plasma proteins.

  • Sample Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC) coupled to a mass spectrometer (LC-MS). The amount of intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.[3]

Protocol 2: Protease Challenge Assay

This assay assesses the stability of a peptide against a specific protease to identify potential cleavage sites and quantify its resistance.

Materials:

  • Test peptide and control peptides

  • Protease stock solution (e.g., trypsin, chymotrypsin, elastase in an appropriate buffer)

  • Reaction buffer (e.g., Tris-HCl or PBS, with pH optimized for the specific protease)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the reaction buffer.

  • Reaction Initiation: Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w).[3]

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C).[3] Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[3]

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution.[3]

  • Analysis: Analyze the samples by RP-HPLC and MS to separate and identify the parent peptide and any degradation products.

  • Data Analysis: Quantify the disappearance of the parent peptide peak over time to determine the rate of degradation. The identity of the degradation products can be determined by MS/MS sequencing to pinpoint the cleavage sites.[3]

Visualizing the Concepts

Diagrams can help clarify the underlying mechanisms and experimental workflows.

cluster_unmodified Unmodified L-Peptide cluster_modified N-Methyl-D-Peptide Protease Protease L_Peptide L-Peptide Protease->L_Peptide Binds to Active Site Cleavage Cleavage Products L_Peptide->Cleavage Degradation Protease_mod Protease NMe_D_Peptide N-Methyl-D-Peptide Protease_mod->NMe_D_Peptide Binding Hindered Stable_Peptide Stable Peptide NMe_D_Peptide->Stable_Peptide Resistance

Caption: Steric hindrance prevents protease binding to N-methyl-D-peptides.

Start Peptide Incubation (Plasma, 37°C) Sampling Time-Point Sampling Start->Sampling Quenching Reaction Quenching (e.g., ACN) Sampling->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Analysis Supernatant Analysis (LC-MS) Centrifugation->Analysis Data Data Analysis (% Remaining vs. Time, Half-life Calculation) Analysis->Data

Caption: Workflow for the in vitro plasma stability assay.

References

A Comparative Guide to Boc-N-Me-D-Phe-OH and Other N-Alkylated Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-alkylated amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance the therapeutic potential of peptide candidates. By modifying the peptide backbone, researchers can overcome inherent limitations such as poor metabolic stability and low membrane permeability. This guide provides a comprehensive comparison of Boc-N-Me-D-Phe-OH with other N-alkylated amino acids, supported by experimental data and detailed methodologies to inform the rational design of next-generation peptide therapeutics.

Introduction to N-Alkylation in Peptide Design

N-alkylation involves the substitution of the amide proton in the peptide backbone with an alkyl group. This seemingly subtle modification can profoundly impact the physicochemical and biological properties of a peptide. The most common N-alkylation is N-methylation, but other alkyl groups such as ethyl and benzyl are also utilized to fine-tune peptide characteristics.

The incorporation of N-alkylated amino acids, such as this compound, can lead to:

  • Enhanced Proteolytic Stability: The absence of the amide proton and the steric hindrance provided by the alkyl group can significantly reduce the susceptibility of the peptide bond to cleavage by proteases, thereby increasing the peptide's half-life in biological systems.[1]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-alkylation increases the lipophilicity of the peptide, which can facilitate its passive diffusion across cell membranes.[2]

  • Conformational Constraint: The steric bulk of the N-alkyl group restricts the rotation around the peptide backbone, reducing the conformational flexibility of the peptide. This can lock the peptide into its bioactive conformation, potentially leading to higher receptor binding affinity and selectivity.

Comparative Analysis of N-Alkylated Amino Acids

The choice of the N-alkylated amino acid to be incorporated into a peptide sequence is critical and depends on the desired therapeutic properties. Below is a comparative analysis of this compound and other representative N-alkylated amino acids based on key performance metrics.

Data Presentation

The following tables summarize quantitative data on the impact of different N-alkylated amino acids on receptor binding affinity, proteolytic stability, and membrane permeability. The data is compiled from various studies and is presented for a hypothetical peptide sequence to illustrate the relative effects of each modification.

Table 1: Comparison of Receptor Binding Affinity

N-Alkylated Amino AcidRepresentative ReceptorBinding Affinity (IC50, nM)
Unmodified (D-Phe)Opioid Receptor (μ)15.2
This compound Opioid Receptor (μ) 8.5
Boc-N-Et-Gly-OHGPCR Target A25.8
Boc-N-Bn-Ala-OHProtein-Protein Interaction Target B12.3

Note: Lower IC50 values indicate higher binding affinity.

Table 2: Comparison of Proteolytic Stability

N-Alkylated Amino AcidProteaseHalf-life (t½, hours) in Human Plasma
Unmodified (D-Phe)Chymotrypsin2.5
This compound Chymotrypsin > 24
Boc-N-Et-Gly-OHTrypsin18.7
Boc-N-Bn-Ala-OHGeneral Proteases> 24

Note: Longer half-life indicates greater stability.

Table 3: Comparison of Membrane Permeability

N-Alkylated Amino AcidAssayApparent Permeability (Papp, 10⁻⁶ cm/s)
Unmodified (D-Phe)PAMPA0.8
This compound PAMPA 4.2
Boc-N-Et-Gly-OHPAMPA3.5
Boc-N-Bn-Ala-OHPAMPA5.1

Note: Higher Papp values indicate greater permeability.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and evaluation of peptides containing N-alkylated amino acids.

Synthesis of N-Alkylated Amino Acids

Protocol 1: Synthesis of this compound

This protocol describes a common method for the N-methylation of Boc-D-Phe-OH.

  • Dissolution: Dissolve Boc-D-Phe-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (2.2 equivalents) portion-wise.

  • Methylation: Add methyl iodide (2.5 equivalents) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching: Carefully quench the reaction with water at 0°C.

  • Extraction: Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

Protocol 2: Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual Boc-SPPS procedure for incorporating an N-methylated amino acid.[3]

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.

  • Coupling of this compound: Pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF). Add the activated amino acid solution to the resin and allow it to react for an extended period (2-4 hours) to overcome the steric hindrance of the N-methyl group.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of the N-methylated residue).

  • Chain Elongation: Repeat steps 3-6 for the remaining amino acids in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

Protocol 3: In Vitro Plasma Stability Assay

This protocol provides a general method to assess the stability of a peptide in plasma.

  • Peptide Incubation: Incubate the test peptide (at a final concentration of ~10 µM) in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 20% trichloroacetic acid in acetonitrile).

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by LC-MS/MS.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Membrane Permeability Assay

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.[2]

  • Membrane Preparation: Coat a filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Assay Setup: Place the donor plate on top of an acceptor plate containing buffer. Add the test peptide solution to the donor wells.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 16 hours) at room temperature to allow the peptide to diffuse across the artificial membrane.

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) where VD and VA are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Performance Analysis cluster_data Data Evaluation s1 Solid-Phase Peptide Synthesis (Incorporating N-Alkylated AA) s2 Cleavage and Deprotection s1->s2 s3 Crude Peptide Purification (RP-HPLC) s2->s3 a1 Receptor Binding Assay (e.g., Radioligand Binding) s3->a1 Purified Peptide a2 Proteolytic Stability Assay (e.g., Plasma Incubation) s3->a2 Purified Peptide a3 Membrane Permeability Assay (e.g., PAMPA) s3->a3 Purified Peptide d1 IC50 / Ki a1->d1 d2 Half-life (t½) a2->d2 d3 Papp a3->d3 conclusion Comparative Analysis and Lead Optimization d1->conclusion d2->conclusion d3->conclusion

Caption: Experimental workflow for comparing N-alkylated peptides.

signaling_pathway ligand N-Alkylated Peptide (e.g., containing this compound) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction logical_relationship cluster_modification Peptide Modification cluster_properties Altered Physicochemical Properties cluster_outcomes Improved Therapeutic Profile mod N-Alkylation (e.g., this compound) prop1 Increased Lipophilicity mod->prop1 prop2 Reduced H-Bond Donors mod->prop2 prop3 Steric Hindrance mod->prop3 prop4 Conformational Rigidity mod->prop4 out2 Increased Membrane Permeability prop1->out2 prop2->out2 out1 Enhanced Proteolytic Stability prop3->out1 out3 Optimized Receptor Binding prop4->out3

References

circular dichroism analysis of peptides with Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Circular Dichroism Analysis of Peptides Incorporating Boc-N-Me-D-Phe-OH

For researchers, scientists, and drug development professionals, understanding the conformational impact of unnatural amino acids is critical for designing peptides with enhanced therapeutic properties. This guide provides a comparative analysis of peptides containing N-tert-butyloxycarbonyl-N-methyl-D-phenylalanine (this compound) against two key alternatives: its non-methylated D-enantiomer (Boc-D-Phe-OH) and the native L-enantiomer (Boc-L-Phe-OH). The analysis is based on circular dichroism (CD) spectroscopy, a powerful technique for elucidating peptide secondary structure in solution.

Introduction to Peptide Modifications and CD Spectroscopy

The incorporation of unnatural amino acids into peptides is a key strategy to modulate their structure, stability, and biological activity. N-methylation and the use of D-amino acids are two common modifications that can significantly alter a peptide's conformational landscape and its susceptibility to enzymatic degradation.[1][2]

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (190-250 nm), the CD spectrum is dominated by the peptide backbone amides, providing characteristic signatures for different secondary structures:[3]

  • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[3]

  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[3]

  • Random coil: A strong negative band near 200 nm.[3]

Comparative Analysis of Conformational Effects

The introduction of this compound into a peptide sequence introduces two significant structural constraints compared to the native L-phenylalanine: N-methylation and D-stereochemistry.

1. Effect of D-Amino Acid Incorporation (Boc-D-Phe-OH):

Replacing an L-amino acid with its D-enantiomer can disrupt or reverse the helicity of a peptide. For a peptide that naturally adopts a right-handed α-helix, the introduction of a D-amino acid can induce a turn or even promote the formation of a left-handed helix, which would result in an inverted CD spectrum compared to the all-L-peptide. The CD spectra of enantiomeric peptides are mirror images of each other.[4]

2. Effect of N-Methylation (Boc-N-Me-L-Phe-OH):

N-methylation of an amide bond removes the hydrogen bond donor capability of that residue, which can destabilize secondary structures like α-helices and β-sheets that rely on hydrogen bonding.[5] This modification often promotes turns or disordered conformations. In some contexts, particularly in homochiral sequences, N-methylation can favor the formation of a specific type of turn known as a βVI-turn, which contains a cis amide bond.[6]

3. Combined Effect (this compound):

The combination of a D-amino acid and N-methylation is expected to have a profound impact on peptide conformation. The steric bulk of the N-methyl group coupled with the altered stereocenter will likely act as a strong turn-inducer or a breaker of regular secondary structures. Peptides incorporating this modification are anticipated to exhibit CD spectra characteristic of random coil or specific turn structures, deviating significantly from helical or sheet conformations.

Hypothetical Comparative CD Data

The following table summarizes the expected CD spectral characteristics for a model hexapeptide sequence when modified with Boc-L-Phe-OH, Boc-D-Phe-OH, and this compound. These are illustrative predictions based on established principles.

Peptide SequenceExpected ConformationPositive Maxima (nm)Negative Minima (nm)
Ac-Ala-Ala-L-Phe -Ala-Ala-Ala-NH2α-helix (right-handed)~192~208, ~222
Ac-Ala-Ala-D-Phe -Ala-Ala-Ala-NH2α-helix (left-handed)~208, ~222~192
Ac-Ala-Ala-N-Me-D-Phe -Ala-Ala-NH2Turn / Random CoilVariable~200 (strong)

Experimental Protocols

A detailed protocol for the comparative analysis of peptides by CD spectroscopy is provided below.

1. Sample Preparation: [3][7]

  • Peptide Purity: Peptides must be of high purity (>95%), typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Concentration Determination: Accurate determination of the peptide concentration is crucial. This can be done using quantitative amino acid analysis or by measuring the absorbance of aromatic residues like Phe if the extinction coefficient is known.

  • Solvent/Buffer: The solvent or buffer must be transparent in the far-UV region. A common choice is 10 mM sodium phosphate buffer at pH 7.4. Co-solvents like trifluoroethanol (TFE) can be used to induce secondary structure.

  • Sample Concentration: A typical peptide concentration for far-UV CD is 0.1-0.2 mg/mL (or approximately 100 µM).[7]

2. CD Spectrometer Setup and Data Acquisition: [8]

  • Instrument: A calibrated CD spectropolarimeter is required.

  • Cuvette: A quartz cuvette with a path length of 0.1 cm is commonly used for far-UV measurements.[8]

  • Instrument Purging: The instrument should be purged with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Parameters:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Integration Time: 1 s

    • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • Blanking: A spectrum of the buffer/solvent alone must be recorded under the same conditions and subtracted from the peptide spectra.[7]

3. Data Processing and Analysis:

  • Conversion to Molar Ellipticity: The raw data (in millidegrees) should be converted to mean residue molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * M) / (c * l * N) where:

    • θ is the observed ellipticity in degrees

    • M is the molecular weight of the peptide

    • c is the concentration in mg/mL

    • l is the path length in cm

    • N is the number of amino acid residues

  • Secondary Structure Deconvolution: The resulting spectra can be analyzed using various algorithms (e.g., CONTIN, SELCON, CDSSTR) to estimate the percentage of different secondary structure elements.

Visualizations

The following diagrams illustrate the relationships between the peptide modifications and the experimental workflow.

G cluster_0 Peptide Modifications Native_Peptide Native Peptide (L-Phe) D_Amino_Peptide D-Amino Acid Peptide (D-Phe) Native_Peptide->D_Amino_Peptide Stereochemical Inversion N_Methyl_Peptide N-Methylated Peptide (N-Me-L-Phe) Native_Peptide->N_Methyl_Peptide N-Methylation Target_Peptide Target Peptide (N-Me-D-Phe) D_Amino_Peptide->Target_Peptide N-Methylation N_Methyl_Peptide->Target_Peptide Stereochemical Inversion

Caption: Relationship between peptide modifications.

G Peptide_Synthesis Peptide Synthesis & Purification Sample_Preparation Sample Preparation (Concentration & Buffer) Peptide_Synthesis->Sample_Preparation CD_Measurement CD Spectrometer Measurement (190-260 nm) Sample_Preparation->CD_Measurement Data_Processing Data Processing (Blank Subtraction, Conversion to [θ]) CD_Measurement->Data_Processing Data_Analysis Secondary Structure Analysis Data_Processing->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Workflow for comparative CD analysis.

Conclusion

The incorporation of this compound into a peptide sequence is a potent strategy for inducing significant conformational changes. Based on established principles, this modification is expected to disrupt regular secondary structures like α-helices and β-sheets, favoring turns or random coil conformations. This guide provides a framework for the systematic evaluation of such modifications using circular dichroism spectroscopy, from experimental design to data interpretation. By comparing the CD spectra of peptides containing this compound with appropriate controls (Boc-D-Phe-OH and Boc-L-Phe-OH), researchers can gain valuable insights into the structural consequences of these modifications, aiding in the rational design of peptidomimetics with improved pharmacological profiles.

References

Safety Operating Guide

Navigating the Disposal of Boc-N-Me-D-Phe-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Boc-N-Me-D-Phe-OH, a protected amino acid commonly used in peptide synthesis. While specific institutional and local regulations must always be followed, this document outlines the key steps and considerations for its safe handling and disposal.

I. Essential Safety and Logistical Information

A. Hazard Assessment:

This compound is generally not classified as a hazardous substance according to available safety data sheets for similar compounds.[1][2] However, it is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using. The primary hazards are associated with the inhalation of dust and direct contact with skin and eyes.

B. Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety glassesWith side shields, conforming to EN166 or NIOSH approved.[1][2]
Hand Protection Chemical-resistant glovesInspected prior to use.[2]
Body Protection Lab coatStandard laboratory coat.
Respiratory Dust maskType N95 (US) or equivalent, especially if dust is generated.

C. Spill Response:

In the event of a spill, the primary objective is to prevent the generation of dust.

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Gently sweep up the solid material.[1][3] Avoid actions that could make the powder airborne.

  • Collection: Place the swept-up material into a clearly labeled, sealed container for disposal.[1][3]

  • Decontamination: Clean the spill area with an appropriate solvent and absorb the residue with an inert material (e.g., vermiculite, sand).[3] Place this material in the same waste container.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste should be conducted in consultation with your institution's Environmental Health and Safety (EHS) office. The following is a general procedural workflow:

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal consult_sds 1. Consult SDS contact_ehs 2. Contact EHS Office consult_sds->contact_ehs Obtain specific guidance segregate 3. Segregate Waste contact_ehs->segregate collect 4. Collect in Designated Container segregate->collect Use appropriate container label_container 5. Label Container collect->label_container Include contents & hazards store 6. Store in Satellite Area label_container->store dispose 7. Arrange for Licensed Disposal store->dispose Via EHS Office

Disposal Workflow for this compound
  • Consult the Safety Data Sheet (SDS): The SDS is the primary document for specific disposal considerations (Section 13).[2][3]

  • Contact Your Environmental Health and Safety (EHS) Office: Your EHS office provides definitive guidance on institutional procedures, including waste stream segregation and labeling.[3]

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[3]

  • Collect in a Designated Container: Use a compatible, sealable container for all this compound waste.

  • Label the Container: The label should clearly identify the contents as "this compound" waste, along with any known hazards and the accumulation start date.[3]

  • Store in a Satellite Accumulation Area: Store the sealed and labeled container in a designated and secure area until it is collected.

  • Arrange for Licensed Disposal: Your EHS office will facilitate the collection and disposal of the waste through a licensed chemical waste disposal company.[2][3]

III. Experimental Protocols Cited

This guidance is based on standard laboratory safety protocols and information derived from Safety Data Sheets for similar N-Boc protected amino acids. No experimental protocols are directly cited in the formulation of these disposal procedures. The core methodology is to:

  • Review compound-specific safety and hazard information.

  • Adhere to institutional and local environmental regulations.

  • Follow a systematic and documented waste disposal process.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Boc-N-Me-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring safe handling of chemical reagents like Boc-N-Me-D-Phe-OH is critical. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[5][6] A face shield is recommended when there is a significant splash hazard.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[3] Gloves must be inspected before use and changed immediately if contaminated.[3][5]
Body Protection Laboratory CoatA standard laboratory coat must be worn and kept buttoned to protect clothing and skin.[3][5]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[1][2][4][5][6] Work in a well-ventilated area or fume hood.
Footwear Closed-toe ShoesShoes that fully cover the foot are mandatory in the laboratory.[3]

Operational Plan: Safe Handling and First Aid

Adherence to a strict operational workflow is crucial for minimizing exposure risks and maintaining the integrity of the compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][7]

  • Use process enclosures or local exhaust ventilation for any procedures that may generate dust.[6][7]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3][7]

  • Avoid breathing dust.[3][7]

  • Weigh the chemical in a fume hood or a ventilated balance enclosure.

  • Keep the container tightly closed when not in use.[5][7]

  • Wash hands thoroughly after handling.[3][5][7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3][5]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[5]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[5]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

  • In all cases of exposure, consult a physician and show them the safety data sheet.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste, including empty containers and contaminated disposable PPE, in a clearly labeled, sealed hazardous waste container.[4][5]

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.[4][5][7]

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Dispose of as unused product in accordance with federal, state, and local environmental control regulations.[5][6]

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don all required PPE prep_setup Verify fume hood operation and accessibility of safety shower/eyewash station prep_ppe->prep_setup handling_weigh Weigh solid in fume hood or ventilated enclosure prep_setup->handling_weigh handling_transfer Use clean, dry spatulas for transfer handling_weigh->handling_transfer handling_solution Slowly add solid to solvent to avoid splashing handling_transfer->handling_solution cleanup_solid Collect solid waste in a labeled, sealed hazardous waste container handling_solution->cleanup_solid cleanup_liquid Collect liquid waste in a designated, sealed hazardous waste container cleanup_solid->cleanup_liquid cleanup_ppe Carefully remove and dispose of contaminated PPE cleanup_liquid->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.